Glycyrrhizic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of Glycyrrhizic Acid
Elucidation of the Mevalonic Acid (MVA) Pathway in Triterpenoid (B12794562) Saponin (B1150181) Production
The mevalonic acid (MVA) pathway is a fundamental metabolic route in eukaryotes and some bacteria, responsible for the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the essential five-carbon precursors for all isoprenoids, including triterpenes. nih.govscielo.br While the methylerythritol phosphate (B84403) (MEP) pathway also contributes to terpene synthesis in plants, the MVA pathway is considered the main route for glycyrrhizic acid precursor synthesis. frontiersin.orgresearchgate.net
The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to generate IPP and DMAPP. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to MVA. nih.govfrontiersin.org
Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the activated five-carbon isoprenoid units that serve as the building blocks for longer isoprenoid chains. nih.govscielo.br These molecules are condensed head-to-tail by prenyltransferases. Farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of one molecule of DMAPP with two molecules of IPP to form the fifteen-carbon intermediate, farnesyl diphosphate (FPP). scielo.brmdpi.comoup.com FPP is a crucial branch point in the isoprenoid pathway, serving as a precursor for various classes of terpenoids, including the triterpenes. mdpi.com
The biosynthesis of triterpenes diverges from other isoprenoid pathways with the dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene (B77637), a thirty-carbon acyclic precursor. This reaction is catalyzed by squalene synthase (SQS), an enzyme considered key in directing carbon flow towards triterpene biosynthesis. mdpi.comnih.govscielo.brfrontiersin.org
Subsequently, squalene is oxidized by squalene epoxidase (SQE), also known as squalene monooxygenase, to form 2,3-oxidosqualene (B107256). nih.govresearchgate.netresearchgate.net This epoxidation step is a crucial oxygenation reaction in terpenoid biosynthesis and is considered one of the rate-limiting enzymes in the pathway. nih.gov 2,3-oxidosqualene serves as the direct precursor for the cyclization reactions that yield the diverse array of triterpene skeletons, including the oleanane-type skeleton found in this compound. nih.govresearchgate.netresearchgate.netoup.comnih.gov
Precursor Compound Generation: Isopentenyl Diphosphate (IPP) and Farnesyl Diphosphate (FPP)
Key Enzymatic Steps in this compound Synthesis
Following the formation of 2,3-oxidosqualene, a series of specific enzymatic reactions are required to cyclize the molecule and introduce the necessary functional groups to form glycyrrhetinic acid, the aglycone of this compound, and subsequently, the glycosylated form, this compound.
The first committed step in the biosynthesis of the oleanane-type triterpenoids, such as this compound, is the cyclization of 2,3-oxidosqualene to form β-amyrin. researchgate.netoup.comoup.comnih.gov This critical reaction is catalyzed by β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC). mdpi.comfrontiersin.orgresearchgate.netresearchgate.netoup.comnih.govfrontiersin.org β-amyrin is a pentacyclic triterpene that serves as the foundational skeleton for glycyrrhetinic acid and other related compounds. frontiersin.orgoup.com Research has focused on the functional isolation of the bAS gene from Glycyrrhiza glabra and other plants, and its expression in heterologous systems like Saccharomyces cerevisiae to study its activity and improve β-amyrin production. frontiersin.orgnih.gov
Following the formation of β-amyrin, a series of oxidative modifications are necessary to convert it to glycyrrhetinic acid. These steps are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). frontiersin.orgoup.comnih.gov Two key CYP450 enzymes have been identified and characterized in the this compound biosynthetic pathway: CYP88D6 and CYP72A154. mdpi.comfrontiersin.orgoup.comoup.comfrontiersin.orgnih.govnih.govnih.gov
CYP88D6 is a β-amyrin 11-oxidase that catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position, leading to the formation of 11-oxo-β-amyrin. mdpi.comfrontiersin.orgoup.comuniprot.orgnih.gov This reaction is a crucial step in the pathway towards glycyrrhetinic acid. oup.comnih.gov
Subsequently, CYP72A154 is responsible for the oxidation at the C-30 position of 11-oxo-β-amyrin. mdpi.comfrontiersin.orgoup.comoup.comnih.govnih.gov Research indicates that CYP72A154 catalyzes three sequential oxidation steps at C-30 of 11-oxo-β-amyrin, ultimately producing glycyrrhetinic acid, the aglycone of glycyrrhizin (B1671929). oup.comnih.gov Studies using engineered yeast strains expressing CYP72A154 along with other pathway genes have demonstrated its role in producing glycyrrhetinic acid. oup.comnih.gov
Table 1: Key Cytochrome P450 Enzymes in Glycyrrhetinic Acid Biosynthesis
| Enzyme | Catalyzed Reaction | Substrate | Product |
| CYP88D6 | Sequential oxidation at C-11 | β-amyrin | 11-oxo-β-amyrin |
| CYP72A154 | Sequential oxidation at C-30 (three steps) | 11-oxo-β-amyrin | Glycyrrhetinic acid |
The final step in the biosynthesis of this compound is the glycosylation of glycyrrhetinic acid. This compound is a saponin where glycyrrhetinic acid is attached to a disaccharide chain, specifically two glucuronic acid units, at the C-3 hydroxyl group. oup.comnih.govnih.govroyalsocietypublishing.orgresearchgate.net This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), enzymes that transfer a sugar moiety from a UDP-sugar donor to an acceptor molecule. nih.govoup.comnih.govnih.govroyalsocietypublishing.org
Two UDP-glycosyltransferases, UGT73P12 and CSyGT, have been identified as being involved in the sequential glucuronosylation of glycyrrhetinic acid at the C-3 position to form this compound. oup.comnih.govresearchgate.netfrontiersin.orgresearchgate.net UGT73P12 has been shown to catalyze the second glucuronosylation step, transferring a glucuronosyl moiety from UDP-glucuronic acid to glycyrrhetinic acid 3-O-monoglucuronide to produce glycyrrhizin. oup.comfrontiersin.orgnih.govnih.govroyalsocietypublishing.orgresearchgate.netfrontiersin.org Research indicates that CSyGT catalyzes the initial 3-O-glucuronosylation of triterpenoid aglycones, including glycyrrhetinic acid, playing a central role in the synthesis of legume saponins. frontiersin.orgresearchgate.netdntb.gov.uarepec.org Studies involving the disruption of the GuCSyGT gene in licorice have confirmed its role in the biosynthesis of soyasaponin I, which shares a similar glycosylation pattern at the C-3 position with this compound, demonstrating its in planta function. dntb.gov.ua
Table 2: Key UDP-Glycosyltransferases in this compound Biosynthesis
| Enzyme | Catalyzed Reaction | Acceptor Molecule | Sugar Donor | Product |
| CSyGT | First glucuronosylation at C-3 | Glycyrrhetinic acid | UDP-glucuronic acid | Glycyrrhetinic acid 3-O-monoglucuronide |
| UGT73P12 | Second glucuronosylation at C-3 | Glycyrrhetinic acid 3-O-monoglucuronide | UDP-glucuronic acid | This compound |
Cytochrome P450 Monooxygenases (CYP88D6, CYP72A154) in Sequential Oxidation
Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is a complex process regulated at the transcriptional level, involving the coordinated action of various genes and transcription factors.
Identification and Characterization of Regulatory Genes and Elements (e.g., HMGR, SQS, SQLE)
Several key structural genes involved in the this compound biosynthetic pathway have been identified and characterized in Glycyrrhiza uralensis. The MVA pathway provides the precursor mevalonate (B85504) frontiersin.orgnih.gov. Important enzymes in this pathway include 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes the conversion of HMG-CoA to MVA and is considered a rate-limiting enzyme frontiersin.orgmdpi.comnih.govnih.gov. Squalene synthase (SQS) catalyzes the synthesis of squalene from farnesyl pyrophosphate (FPP), directing carbon flow towards triterpenes frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov. Squalene epoxidase (SQLE) is also involved in this initial stage frontiersin.orgnih.govnih.govnih.gov.
Downstream enzymes are responsible for the formation of the triterpene skeleton and its modification. Beta-amyrin (B1666858) synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, a key intermediate in the biosynthesis of oleanane-type triterpenoids like glycyrrhetinic acid frontiersin.orgresearchgate.netnih.govnih.gov. Cytochrome P450 monooxygenases, specifically CYP88D6 and CYP72A154, are involved in the oxidation of β-amyrin to form glycyrrhetinic acid frontiersin.orgmdpi.comnih.govnih.gov. Uridine diphosphate (UDP)-glycosyltransferases (UGTs), such as UGT73P12, catalyze the glycosylation of glycyrrhetinic acid to produce this compound frontiersin.orgfrontiersin.orgnih.govnih.gov.
Studies utilizing RNA-seq analysis have identified up-regulated differentially expressed genes (UDEGs) involved in this compound biosynthesis in G. uralensis under certain conditions, including HMGS, HMGR, MK, PMK, MVD, FDPS, SQS, SQLE, β-AS, CYP88D6, CYP72A154s, and UGT73p12s frontiersin.orgnih.govscite.ai.
Role of Transcription Factors (e.g., MYB, FKRP, bHLH, ERF) in Pathway Modulation
Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in secondary metabolite biosynthesis, including this compound mdpi.com. They can bind to specific motifs in gene promoter regions, leading to upregulation or downregulation of gene expression mdpi.com. Various transcription factor families, such as MYB, FKRP, bHLH, and ERF, have been implicated in the regulation of triterpenoid saponin biosynthesis researchgate.netresearchgate.netfrontiersin.org.
Functional analysis in G. uralensis suggests that MYB and bHLH transcription factors may regulate glycyrrhizin biosynthesis researchgate.net. Co-expression network analysis has shown that key enzymes in the glycyrrhizin pathway are co-expressed with transcription factors from the MYB, WRKY, bHLH, and ERF families, indicating their potential regulatory roles frontiersin.org. For instance, in Panax ginseng, an ERF transcription factor, PgERF120, has been shown to enhance the accumulation of ginsenosides (B1230088) by binding to the promoters of key enzymes like HMGR and SQS researchgate.netresearchgate.net. Similarly, a putative AP2-EREBP family transcription factor in G. uralensis has been speculated to positively regulate the expression of genes like farnesyl diphosphate synthase, squalene epoxidase, and glycosyltransferase, potentially increasing this compound content researchgate.net. MYB transcription factors are known to interact with bHLH proteins to form transcriptional complexes that regulate biosynthetic genes frontiersin.orgsemanticscholar.org.
Environmental Stressors and Their Influence on Biosynthetic Gene Expression
Environmental factors, particularly stress, can significantly influence the accumulation of secondary metabolites in plants, including this compound. Drought stress, for example, has been shown to act as a positive regulator, stimulating the production of medicinal active components in G. uralensis frontiersin.orgresearchgate.net. Under drought stress induced by PEG6000 treatment, the contents of this compound were significantly accumulated in the underground parts of G. uralensis frontiersin.orgscite.airesearchgate.net. Transcriptome analysis revealed that UDEGs involved in this compound synthesis were significantly enriched under drought stress frontiersin.orgscite.airesearchgate.net.
Jasmonic acid (JA) signaling appears to play a role in this stress-induced accumulation. Drought stress stimulated the contents of JA, this compound, and flavonoids, coupled with the induced expressions of genes regulating their synthesis and transduction pathways frontiersin.orgresearchgate.net. Treatment with JA also resulted in significant accumulations of this compound and induced expressions of corresponding genes frontiersin.orgresearchgate.net. Light quality, specifically red and blue light, has also been shown to influence the expression of genes involved in this compound biosynthesis, leading to increased accumulation nih.gov.
Here is a table summarizing the expression patterns of some key genes under drought stress:
| Gene | Role in this compound Biosynthesis | Expression under Drought Stress (PEG6000 treatment) | Snippet Index |
| HMGS | MVA pathway enzyme | Up-regulated | 2, 9, 24 |
| HMGR | Rate-limiting enzyme in MVA pathway | Up-regulated | 2, 9, 24, 41 |
| MK | MVA pathway enzyme | Up-regulated | 2, 9, 24 |
| PMK | MVA pathway enzyme | Up-regulated | 2, 9, 24 |
| MVD | MVA pathway enzyme | Up-regulated | 2, 9, 24, 41 |
| FDPS | Precursor synthesis | Up-regulated | 2, 9, 24, 41 |
| SQS | Squalene synthesis | Up-regulated | 2, 9, 24, 41 |
| SQLE | Squalene epoxidation | Up-regulated | 2, 9, 24, 41 |
| β-AS | Beta-amyrin synthesis | Significantly up-regulated | 2, 9, 24, 40, 41 |
| CYP88D6 | Beta-amyrin oxidation | Significantly up-regulated | 2, 9, 24 |
| CYP72A154s | Beta-amyrin oxidation | Significantly up-regulated | 2, 9, 24 |
| UGT73p12s | Glycosylation | Significantly up-regulated | 2, 9, 24 |
Biotechnological Approaches for this compound Production
Given the increasing demand for this compound and the limitations of traditional extraction from cultivated plants, biotechnological approaches offer alternative strategies for its sustainable production researchgate.netnih.gov.
Metabolic Engineering Strategies in Microbial Hosts (e.g., Saccharomyces cerevisiae)
Metabolic engineering and synthetic biology tools provide promising avenues for the efficient production of glycyrrhetinic acid and subsequently this compound in microbial hosts like Saccharomyces cerevisiae researchgate.netnih.govnih.gov. S. cerevisiae is considered a suitable chassis cell for supplying substrates for glycyrrhetinic acid synthesis, as it can utilize the MVA pathway to provide precursors nih.gov.
Successful production of high levels of β-amyrin and glycyrrhetinic acid has been achieved using engineered S. cerevisiae researchgate.netnih.gov. Strategies involve altering the gene expression levels of key enzymes in the pathway, such as HMGR and squalene synthase (SQS), and integrating genes encoding enzymes from the this compound biosynthetic pathway, such as β-AS, CYP88D6, CYP72A154, and UGTs, into the yeast genome frontiersin.orgresearchgate.netsina.cn. Overexpression of key genes in the glycyrrhetinic acid pathway in yeast has shown to improve production researchgate.net. The development of engineered yeast strains capable of producing glycyrrhetinic acid represents a potential sustainable supply route researchgate.netnih.govnih.gov.
Molecular and Cellular Mechanisms of Action of Glycyrrhizic Acid
Anti-Inflammatory Mechanisms at the Molecular and Cellular Levels
Glycyrrhizic acid's anti-inflammatory activity stems from its ability to interfere with critical components of inflammatory signaling.
Nuclear Factor-κB (NF-κB) is a pivotal transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival nih.gov. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate target gene expression rsc.org. This compound has been shown to inhibit the translocation of NF-κB into the nucleus, thereby suppressing its activity mdpi.comdrugbank.com. Studies have demonstrated that GA can downregulate the expression of IκBα and p65, a key subunit of NF-κB, and block their phosphorylation in inflammatory models rsc.org. This inhibition of NF-κB signaling is a significant mechanism underlying GA's anti-inflammatory effects mdpi.comrsc.orgnih.gov. For instance, in a mouse model of TPA-induced skin inflammation, GA effectively inhibited the phosphorylation of IκBα and p65 rsc.org.
Pro-inflammatory cytokines are crucial mediators of the inflammatory response, orchestrating the recruitment and activation of immune cells and amplifying tissue damage. This compound has been shown to suppress the production and release of various pro-inflammatory cytokines mdpi.comnih.govmdpi.com. Studies have consistently reported that GA inhibits the expression and secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various cell types and animal models of inflammation mdpi.comnih.govnih.govmdpi.comresearchgate.net. For example, GA significantly inhibited the secretion of IL-1β, IL-3, IL-5, IL-6, IL-10, IL-12, IL-13, Eotaxin, and TNF-α in LPS-stimulated RAW264.7 cells researchgate.net. In myocardial ischemia injury in rats, GA administration significantly decreased serum levels of TNF-α, IL-1β, and IL-6 nih.gov. Furthermore, GA has been shown to exhibit anti-inflammatory effects through the inhibition of Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Chemokine (C-C motif) ligand 2 (CCL2) production mdpi.comresearchgate.net.
Here is a summary of this compound's impact on key pro-inflammatory cytokines:
| Cytokine | Effect of this compound | Model/Context | Source |
| TNF-α | Suppression/Inhibition | Various inflammatory models, LPS-stimulated cells | mdpi.comnih.govnih.govmdpi.comresearchgate.net |
| IL-1β | Suppression/Inhibition | Various inflammatory models, LPS-stimulated cells | mdpi.comnih.govnih.govmdpi.comresearchgate.net |
| IL-6 | Suppression/Inhibition | Various inflammatory models, LPS-stimulated cells | mdpi.comnih.govnih.govmdpi.comresearchgate.net |
| MIP-1α | Inhibition | Acute P. acnes-induced inflammatory liver injury mouse model, LPS-stimulated RAW264.7 cells | mdpi.comresearchgate.net |
| CCL2 | Inhibition | Systemic inflammatory response syndrome mouse model | mdpi.com |
This compound also modulates the activity and expression of enzymes involved in the generation of inflammatory mediators and the execution of cellular processes like apoptosis, which can be linked to inflammation. GA has been reported to suppress the activity of Caspase 3, an enzyme crucial in the apoptotic pathway drugbank.com. By inhibiting Caspase 3 activation, GA can contribute to reduced cell death in inflammatory conditions mdpi.com. Furthermore, GA and its derivatives have been shown to inhibit Cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation mdpi.comnih.govrsc.orgnih.gov. Inhibition of COX-2 by GA leads to a reduction in prostaglandin (B15479496) E2 (PGE2) levels mdpi.comrsc.orgbioone.org. This mechanism is similar to that of some nonsteroidal anti-inflammatory drugs (NSAIDs) rsc.org. While the impact on Lipoxygenase (LOX) was mentioned in the search results in the context of inflammatory enzyme inhibition rsc.org, the direct effect of this compound on LOX was not explicitly detailed in the provided snippets.
Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical signaling cascades that transmit extracellular stimuli to the nucleus, regulating various cellular processes, including inflammation, proliferation, and apoptosis nih.govfrontiersin.org. This compound has been shown to modulate the activity of these pathways, contributing to its anti-inflammatory effects mdpi.comnih.govrsc.org. GA can inhibit the activation (phosphorylation) of ERK1/2, JNK, and p38 MAPK in response to inflammatory stimuli mdpi.comrsc.orgspandidos-publications.comresearchgate.net. For instance, in TPA-induced skin inflammation, GA significantly inhibited the activation of ERK1/2, p38 MAPK, and JNK rsc.org. Inhibition of these pathways can lead to reduced production of pro-inflammatory cytokines and other inflammatory mediators nih.govspandidos-publications.com. Studies have indicated that GA's protective effects against sepsis-induced acute lung injury and spinal cord injury are associated with the inactivation of JNK and p38 MAPK pathways spandidos-publications.comresearchgate.net.
Here is a summary of this compound's impact on key MAPK pathways:
| MAPK Pathway | Effect of this compound | Model/Context | Source |
| JNK | Inhibition of activation | Ischemia-reperfusion injury, Sepsis-induced acute lung injury, Spinal cord injury, TPA-induced skin inflammation | rsc.orgmdpi.comspandidos-publications.comresearchgate.net |
| ERK | Inhibition of activation | Ischemia-reperfusion injury, TPA-induced skin inflammation, CD4+ T cell proliferation | rsc.orgdrugbank.commdpi.com |
| p38 | Inhibition of activation | Ischemia-reperfusion injury, Sepsis-induced acute lung injury, Spinal cord injury, TPA-induced skin inflammation, HMGB1-mediated pathways | rsc.orgmdpi.comspandidos-publications.comresearchgate.netnih.gov |
The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade involved in cell growth, survival, and metabolism, and it also plays a role in inflammation mdpi.comen-journal.org. Glycogen Synthase Kinase 3 Beta (GSK3β) is a downstream target of AKT and is involved in various cellular processes, including inflammation en-journal.orgresearchgate.net. This compound has been shown to modulate the PI3K/AKT/GSK3β pathway, contributing to its anti-inflammatory and neuroprotective effects mdpi.comen-journal.orgresearchgate.netacs.org. GA can promote downstream PI3K/Akt signaling researchgate.netacs.org. Studies have demonstrated that GA acts via the PI3K/Akt/GSK3β pathway to reduce inflammatory cytokine production researchgate.net. For example, GA and 18β-glycyrrhetinic acid were found to inhibit inflammation via PI3K/Akt/GSK3β signaling en-journal.orgacs.org. GA's ability to improve glucose uptake and reverse insulin (B600854) resistance has also been linked to the activation of the PI3K/Akt pathway mdpi.com.
High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during injury or inflammation, where it acts as a damage-associated molecular pattern (DAMP) molecule, triggering and amplifying inflammatory responses nih.govmdpi.comspandidos-publications.com. This compound is recognized as a potent inhibitor of HMGB1 mdpi.comspandidos-publications.com. GA can directly bind to the HMG box domains of HMGB1, forming a complex that inhibits HMGB1's phosphorylation, secretion, and translocation from the nucleus to the cytoplasm mdpi.comresearchgate.net. This direct binding and inhibition of HMGB1 release is a key mechanism by which GA attenuates inflammation, particularly in conditions like ischemic stroke and sepsis mdpi.comnih.gov. By blocking HMGB1, GA can prevent the activation of downstream inflammatory pathways, including NF-κB and p38 MAPK, which are often triggered by HMGB1 binding to receptors like TLR4 and RAGE nih.govmdpi.comspandidos-publications.com. Studies have shown that GA reduces HMGB1 secretion in activated cells and in animal models of endotoxemia and spinal cord injury researchgate.netnih.gov.
Here is a summary of this compound's impact on HMGB1:
| Target | Effect of this compound | Mechanism/Outcome | Source |
| HMGB1 | Inhibition of release/secretion | Direct binding to HMG box domains, Inhibition of phosphorylation and translocation | mdpi.comnih.govspandidos-publications.comresearchgate.net |
| HMGB1-mediated pathways | Attenuation | Blocks activation of downstream NF-κB and MAPK pathways (p38, JNK) triggered by HMGB1 | nih.govmdpi.comresearchgate.netspandidos-publications.com |
Activation of the Nrf2 Pathway for Antioxidant Response
Oxidative stress plays a significant role in the pathogenesis of various diseases. semanticscholar.org The Nuclear factor erythroid 2–related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway is a crucial endogenous defense mechanism against oxidative stress. semanticscholar.orgfrontiersin.org Under normal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, which promotes its degradation. semanticscholar.orgresearchgate.net Upon exposure to oxidative stress, KEAP1 releases Nrf2, allowing it to translocate to the nucleus. semanticscholar.orgresearchgate.net In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoters of target genes, leading to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). semanticscholar.org These enzymes work collectively to neutralize reactive oxygen species (ROS) and mitigate cellular damage. semanticscholar.org
This compound and its metabolites, such as glycyrrhetinic acid, have been shown to modulate the KEAP1/Nrf2 pathway. semanticscholar.orgresearchgate.net Activation of this pathway by this compound enhances the cellular antioxidant capacity, reducing ROS levels and protecting mitochondrial integrity. semanticscholar.org This modulation contributes to its protective effects in conditions associated with oxidative damage. semanticscholar.org
Modulation of Adhesion Molecules (e.g., ICAM-1) and Leukocyte Transmigration
Cellular adhesion molecules, such as Intercellular Adhesion Molecule 1 (ICAM-1), are integral to the inflammatory response, mediating the interaction between leukocytes and endothelial cells. revespcardiol.orgmdpi.comnih.gov ICAM-1, a transmembrane glycoprotein, is typically expressed at low levels on endothelial cells but is significantly upregulated by pro-inflammatory cytokines like TNF-α. mdpi.comnih.gov It facilitates leukocyte adhesion to the endothelium and subsequent transmigration into tissues by binding to integrins like LFA-1 and Mac-1 on leukocytes. mdpi.combiorxiv.org This process is crucial for the recruitment of immune cells to sites of inflammation. mdpi.comnih.gov
Studies have indicated that glycyrrhetinic acid, a metabolite of this compound, can inhibit the expression of ICAM-1 in activated endothelial cells. researchgate.net This inhibition can lead to a decrease in the adhesion of monocytes to endothelial cells. researchgate.net The mechanism may involve the interruption of signaling pathways such as the JNK/c-Jun and IκB/NF-κB pathways, which are involved in the regulation of ICAM-1 expression. researchgate.net By modulating the expression of adhesion molecules like ICAM-1, this compound can influence leukocyte transmigration and potentially attenuate inflammatory responses. mdpi.comresearchgate.net
Antiviral Mechanisms of this compound
This compound and its derivatives exhibit antiviral activity through a variety of mechanisms targeting different stages of the viral life cycle and interacting with host factors. nih.govmdpi.comfrontiersin.orgukaazpublications.com
Direct Viral Inactivation and Inhibition of Adsorption/Penetration
Some studies suggest that this compound may directly inactivate certain viruses. ukaazpublications.comfrontiersin.orgiimmun.ru Furthermore, it can interfere with the early stages of viral infection, including adsorption (attachment to host cells) and penetration (entry into host cells). nih.govmdpi.comfrontiersin.orgiimmun.rufrontiersin.org This can occur through various mechanisms, such as modulating the fluidity of the plasma membrane, which can affect the virus's ability to enter the cell and stabilize its membrane. nih.goviimmun.ru For instance, this compound has been reported to inhibit the adsorption and penetration of SARS-associated coronavirus into cells. mdpi.comfrontiersin.orgukaazpublications.com It may also interfere with the interaction between viral proteins and host cell receptors, such as the binding of the SARS-CoV-2 spike protein to the ACE2 receptor. nih.govkarger.comnanobioletters.com
Disruption of Viral Replication Cycles (e.g., gene expression, protein synthesis)
This compound can disrupt various stages of the viral replication cycle within the host cell. This includes inhibiting viral gene expression and protein synthesis. nih.govmdpi.comukaazpublications.com For example, it has been shown to inhibit the replication of Epstein-Barr virus (EBV) and viral antigen synthesis. nih.govfrontiersin.org In the context of SARS-CoV-2, this compound has been reported to inhibit viral replication by targeting key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), which are essential for viral replication. frontiersin.orgkarger.comnanobioletters.com It may also affect viral protein function or interfere with the biosynthesis of viral components. nih.govresearchgate.net
Interaction with Host Factors Critical for Viral Life Cycle (e.g., HMGB1)
This compound can interact with host cellular factors that are crucial for viral replication and pathogenesis. One such factor is High Mobility Group Box 1 (HMGB1). mdpi.comfrontiersin.orgukaazpublications.comfrontiersin.orgiimmun.ruasm.org HMGB1 is a nuclear protein that can be released into the extracellular space during infection and inflammation, acting as a damage-associated molecular pattern (DAMP). asm.orgspandidos-publications.com HMGB1 has been shown to bind to the nucleoprotein of influenza virus and promote viral growth and enhance the activity of viral polymerase. asm.orgnih.gov this compound has been found to reduce the binding of HMGB1 to DNA, which in turn inhibits influenza virus polymerase activity. asm.orgnih.gov Glycyrrhizin (B1671929) can also weaken the pro-inflammatory effects of HMGB1 by blocking its interaction with receptors like TLR4 and RAGE, thereby inhibiting downstream signaling pathways such as NF-κB, which are often hijacked by viruses to facilitate their life cycle. semanticscholar.orgfrontiersin.orgspandidos-publications.comspandidos-publications.comresearchgate.net
Broad-Spectrum Antiviral Activity Across Different Viral Families
This compound demonstrates broad-spectrum antiviral activity against a wide range of DNA and RNA viruses belonging to different viral families. nih.govmdpi.comfrontiersin.orgukaazpublications.comfrontiersin.orgiimmun.ruresearchgate.net This activity has been observed against viruses such as:
Herpesviruses: Herpes simplex virus (HSV) types 1 and 2, Varicella zoster virus (VZV), Epstein-Barr virus (EBV), Kaposi's sarcoma-associated herpesvirus (KSHV). nih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net this compound can inhibit the replication of these viruses and in some cases, directly inactivate viral particles. mdpi.comfrontiersin.org
Enterovirus: Including Enterovirus 71 (EV71). mdpi.com
Retroviruses: Human Immunodeficiency Virus (HIV). nih.govmdpi.comresearchgate.netresearchgate.net this compound has been shown to inhibit HIV replication and interfere with virus-cell binding. nih.govmdpi.comresearchgate.net
Orthomyxoviruses: Influenza virus (e.g., Influenza A virus H1N1). nih.govmdpi.comfrontiersin.orgiimmun.rufrontiersin.orgasm.orgresearchgate.net It can inhibit influenza virus replication and reduce virus-induced cytokine production. iimmun.ruasm.org
Coronaviruses: SARS-CoV, SARS-CoV-2. nih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgukaazpublications.comkarger.comnanobioletters.com this compound inhibits the replication, adsorption, and penetration of coronaviruses. mdpi.comfrontiersin.orgukaazpublications.com
Arteriviruses: Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). frontiersin.orgfrontiersin.orgkarger.com Glycyrrhizin can inhibit PRRSV replication and N gene expression. frontiersin.orgkarger.com
Hepadnaviruses: Hepatitis B virus (HBV). nih.govfrontiersin.orgfrontiersin.org this compound has been used in the treatment of chronic hepatitis B and can inhibit HBV replication and the secretion of viral antigens. frontiersin.orgfrontiersin.org
Flaviviruses: Hepatitis C virus (HCV), Zika virus. nih.govmdpi.comfrontiersin.orgiimmun.ruresearchgate.net Glycyrrhizin exhibits anti-HCV activity and can decrease viral titers. frontiersin.orgresearchgate.net
Reoviruses: Rotavirus.
Poxviruses: Vaccinia virus. iimmun.ruresearchgate.netresearchgate.net
Paramyxoviruses: Newcastle Disease virus.
Rhabdoviruses: Vesicular Stomatitis virus. iimmun.ruresearchgate.netresearchgate.net
Papillomaviruses: Human Papillomavirus (HPV). researchgate.net
The broad spectrum of antiviral activity of this compound highlights its potential as a therapeutic agent against a variety of viral infections. researchgate.net
Data Table: Summary of Antiviral Activities and Mechanisms of this compound
| Viral Family | Example Viruses | Proposed Mechanisms of Action | Relevant Citations |
| Herpesviridae | HSV-1, HSV-2, VZV, EBV, KSHV | Direct inactivation, Inhibition of replication, Inhibition of viral antigen synthesis, Modulation of latency. | nih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net |
| Picornaviridae | Enterovirus 71 | Inhibition of attachment and penetration, Disruption of replication cycle. | mdpi.com |
| Retroviridae | HIV | Inhibition of replication, Interference with virus-cell binding. | nih.govmdpi.comresearchgate.netresearchgate.net |
| Orthomyxoviridae | Influenza A virus | Inhibition of replication, Reduction of HMGB1 binding to DNA, Inhibition of viral polymerase activity, Reduction of virus-induced cytokine production. | nih.govmdpi.comfrontiersin.orgiimmun.rufrontiersin.orgasm.orgnih.govresearchgate.net |
| Coronaviridae | SARS-CoV, SARS-CoV-2 | Inhibition of replication, Inhibition of adsorption and penetration, Targeting viral proteases (Mpro, RdRp), Interference with ACE2 binding. | nih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.orgukaazpublications.comkarger.comnanobioletters.com |
| Arteriviridae | PRRSV | Inhibition of replication, Inhibition of N gene expression, Inhibition of penetration. | frontiersin.orgfrontiersin.orgkarger.com |
| Hepadnaviridae | HBV | Inhibition of replication, Inhibition of HBsAg secretion. | nih.govfrontiersin.orgfrontiersin.org |
| Flaviviridae | HCV, Zika virus | Inhibition of replication, Decrease in viral titer. | nih.govmdpi.comfrontiersin.orgiimmun.ruresearchgate.net |
| Reoviridae | Rotavirus | Antiviral activity reported. | |
| Poxviridae | Vaccinia virus | Inhibition of growth and cytopathic effect, Direct inactivation. | iimmun.ruresearchgate.netresearchgate.net |
| Paramyxoviridae | Newcastle Disease virus | Antiviral activity reported. | |
| Rhabdoviridae | Vesicular Stomatitis virus | Inhibition of growth and cytopathic effect. | iimmun.ruresearchgate.netresearchgate.net |
| Papillomaviridae | HPV | Antiviral activity reported. | researchgate.net |
Modulation of Host Immune Responses against Viral Infections
This compound has been shown to modulate host immune responses, contributing to its antiviral activity. It possesses adjuvant immune activity, assisting the body's immune response to viruses during the incubation period. frontiersin.org GA can stimulate macrophages to produce nitric oxide (NO), a molecule involved in immune defense. frontiersin.org Furthermore, GA can influence T cell activity. Some studies suggest a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via pathways involving JNK, ERK, and PI3K/AKT. drugbank.com It also promotes the proliferation of T cells and exhibits Th1 cell immune adjuvant activity. frontiersin.org GA's anti-inflammatory properties, such as the inhibition of IL-6 production and NF-κB activation, can help reduce the cytokine storm often associated with viral infections. frontiersin.org
Effects on Cellular and Viral Membrane Rigidity
One of the proposed antiviral mechanisms of this compound involves its effect on membrane fluidity. GA is reported to increase the rigidity of both cellular and viral membranes after incorporating into them. iimmun.ru This increased rigidity can interfere with the early steps of the viral reproductive cycle, such as virus binding to its receptor, absorption by endocytosis, or decapsidation in the cytoplasm. iimmun.ru By reducing membrane fluidity, GA can increase the energy threshold required for the formation of negative curvature at fusion zones and hinder the lateral migration of virus-receptor complexes, thereby suppressing infection by enveloped viruses like HIV, influenza A virus, and vesicular stomatitis virus. iimmun.ruscilit.com Studies have shown that GL-treated HIV-1 particles exhibit reduced infectivity, and GL can inhibit cell-to-cell fusion induced by HIV-1 and HTLV-I. scilit.com
Antitumor Mechanisms and Cell Cycle Regulation
This compound demonstrates antitumor properties through various mechanisms, including the regulation of the cell cycle and induction of apoptosis. mdpi.comnih.gov
Inhibition of Cancer Cell Proliferation and Metastasis
This compound and its metabolite, glycyrrhetinic acid, have been shown to inhibit the proliferation of various cancer cell types, including gastric, colorectal, breast, and lung cancer cells. medsci.orgdovepress.comspandidos-publications.comtandfonline.comspandidos-publications.com This inhibition is often dose- and time-dependent. medsci.orgspandidos-publications.com Beyond proliferation, GA also demonstrates the ability to inhibit the migration and invasion of cancer cells. spandidos-publications.comnih.gov This anti-metastatic effect can involve the modulation of signaling pathways such as PI3K and STAT3. spandidos-publications.comspandidos-publications.com For instance, glycyrrhetinic acid has been shown to suppress breast cancer invasion and metastasis by impairing the p38 MAPK-AP1 signaling axis. mdpi.com
Induction of Apoptosis via Caspase Cascade Activation and BAX/Bcl-2 Modulation
A key mechanism by which this compound exerts its antitumor effect is the induction of apoptosis in cancer cells. mdpi.comnih.gov GA can trigger both caspase-dependent and caspase-independent apoptotic pathways depending on the cell type and conditions. tandfonline.commdpi.com Studies have shown that GA treatment can lead to the activation of caspase-3, caspase-8, and caspase-9. mdpi.comiiarjournals.orgspandidos-publications.com For example, 18α-glycyrrhetinic acid has been shown to induce apoptosis in gingival fibroblasts by upregulating factors in the TNF and Fas pathways, leading to the activation of caspase-2, caspase-9, and caspase-3. spandidos-publications.com
Modulation of the balance between pro-apoptotic (like BAX) and anti-apoptotic (like Bcl-2) proteins is another important mechanism. GA can decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins like BAX, thereby promoting apoptosis. mdpi.comiiarjournals.orgwjgnet.com The ratio of BAX/Bcl-2 is often used as an indicator of the apoptotic cascade. tandfonline.com
Cell Cycle Arrest (e.g., G0/G1 phase)
This compound can inhibit cancer cell proliferation by inducing cell cycle arrest. mdpi.comnih.gov Multiple studies have reported that GA can arrest the cell cycle at the G0/G1 phase in various cancer cell lines, including gastric cancer cells, non-small cell lung cancer cells, and colorectal cancer cells. medsci.orgdovepress.comspandidos-publications.comtandfonline.comnih.gov This arrest prevents cells from progressing from the G1 phase to the S phase, thus inhibiting proliferation. dovepress.com
The induction of G0/G1 arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), as well as cyclin-dependent kinase inhibitors (CKIs). dovepress.comnih.gov For instance, GA treatment has been shown to downregulate the levels of G1 phase-related proteins such as cyclin D1, D2, D3, E1, and E2, and inhibit CDKs like CDK2, CDK4, and CDK6, while increasing the levels of CKIs such as p16, p18, p21, and p27. dovepress.comtandfonline.comnih.govresearchgate.net
Here is a table summarizing some research findings on this compound and cell cycle arrest:
| Cancer Cell Line | This compound Concentration | Effect on Cell Cycle | Key Molecular Changes | Reference |
| MGC-803 (Gastric Cancer) | Not specified | G1/S phase arrest | Decreased S-phase cells, increased G0/G1 cells; attenuated G1 phase-related proteins. | dovepress.com |
| MCF-7 (Breast Cancer) | 100 µM | G0/G1 phase arrest | Induced G0/G1 arrest at 24 and 48 h. | medsci.org |
| T-47D (Breast Cancer) | 100 µM | G0/G1 phase arrest | Induced G0/G1 arrest at 24 h. | medsci.org |
| A549 (NSCLC) | 0–50 µmol/l | G0/G1 phase arrest | Increased G0/G1 phase percentage in a dose- and time-dependent manner. | spandidos-publications.comnih.gov |
| NCI-H460 (NSCLC) | 0–50 µmol/l | G0/G1 phase arrest | Increased G0/G1 phase percentage in a dose- and time-dependent manner. | spandidos-publications.comnih.gov |
| SW620 (Colorectal Cancer) | 20 µmol/L | G1/G0 phase arrest | Increased G1/G0 ratio, decreased S/G2 ratio; decreased cyclin D1, CDK2, CDK4. | tandfonline.comnih.gov |
| HT29 (Colorectal Cancer) | 20 µmol/L | G1/G0 phase arrest | Increased G1/G0 ratio, decreased S/G2 ratio; decreased cyclin D1, CDK2, CDK4. | tandfonline.comnih.gov |
Suppression of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of the extracellular matrix, a process involved in cancer invasion and metastasis. nih.govmdpi.comfrontiersin.org this compound and its derivatives have been shown to suppress the expression and activity of various MMPs, particularly MMP-2 and MMP-9. spandidos-publications.comnih.govmdpi.comnih.gov This inhibition of MMPs contributes to the anti-invasive and anti-metastatic effects of GA. spandidos-publications.comnih.gov For example, glycyrrhizin has been shown to prevent liver injury induced by LPS/GalN through the downregulation of MMP-9. nih.gov Studies in colorectal cancer cells have also demonstrated that glycyrrhetinic acid can reduce MMP expression. spandidos-publications.com The suppression of MMPs by GA can be linked to the modulation of signaling pathways such as PI3K/AKT and STAT3. spandidos-publications.com
Activation of Tumor Suppressor p53 and Nrf2 Pathways
This compound has been shown to influence key pathways involved in cellular defense and tumor suppression. It is reported to induce the activation of the tumor suppressor protein p53. mdpi.com The anti-tumor effects of GA are also considered to occur via the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. mdpi.com The Nrf2-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is crucial for cellular responses to oxidative stress by regulating the production of antioxidants and detoxification enzymes. mdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to Nrf2 degradation. mdpi.com However, during oxidative stress or pathological conditions, Keap1 releases Nrf2, allowing it to translocate to the nucleus. mdpi.comfrontiersin.org In the nucleus, Nrf2 activates antioxidant response elements (AREs), which enhance the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). mdpi.com GA's modulation of the Keap1/Nrf2 pathway enhances its antioxidant capacity. mdpi.com Studies have shown that GA mitigates oxidative stress by activating the Keap1/Nrf2 pathway, upregulating antioxidant enzymes like SOD and HO-1, which are critical for neutralizing reactive oxygen species (ROS). mdpi.com This activation of Nrf2 leads to enhanced transcription of Nrf2 target genes, contributing to a strong cytoprotective response and increased resistance to carcinogenesis and diseases involving oxidative stress. mdpi.comspandidos-publications.com
Inhibition of Angiogenesis and Growth Factor Receptor Signaling (e.g., EGFR)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has demonstrated anti-angiogenic activities. researchgate.netpatsnap.com It can inhibit angiogenic activities of endothelial cells, such as migration, invasion, and tube formation. The anti-angiogenic activity of GA may be explained by its influence on pathways like the ROS-ERK signaling pathway, which is crucial for inducing angiogenesis. nih.gov GA has been found to suppress angiogenic activities of endothelial cells by downregulating the ERK angiogenic signaling pathway. researchgate.net
Furthermore, this compound can inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival signaling pathways often dysregulated in cancer. mdpi.comworldscientific.com Studies have shown that GA significantly inhibits the expression of phosphorylated EGFR. worldscientific.com Glycyrrhizin (GL), the main component of licorice and closely related to GA, has been reported to bind to progesterone (B1679170) receptor membrane component 1 (PGRMC1) and inhibit its interaction with EGFR, thereby suppressing EGFR-mediated signaling required for cancer progression. frontiersin.orgmdpi.com This inhibition of EGFR signaling contributes to the anti-proliferative effects of GA on cancer cells. mdpi.comworldscientific.com
Immunomodulatory Mechanisms
This compound possesses significant immunomodulatory properties, influencing both innate and adaptive immune responses. nih.govnih.govresearchgate.netacta-medica-eurasica.rufrontiersin.orgxiahepublishing.comresearchgate.netnih.govnih.gov
Regulation of T and B Lymphocyte Proliferation and Differentiation
This compound can modulate the proliferation and differentiation of lymphocytes. Some studies suggest that glycyrrhizin can stimulate both T and B lymphocyte proliferation. researchgate.net Research has shown that GA can increase the numbers of T and B cells, potentially by promoting the differentiation of hematopoietic stem cells toward the lymphoid lineage. researchgate.net In vitro studies using spleen cells have supported the ability of GA to increase T and B cell numbers. researchgate.net
However, the effect of GA on T cell proliferation can be dependent on the maturation stage of the cells. nih.gov While it may accelerate proliferation of mature T lymphocytes, it has displayed a dissociated action on immature thymocytes, promoting IL-2 production but inhibiting cell growth. nih.gov Some studies have also shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via pathways like JNK, ERK, and PI3K/AKT. drugbank.com GA has also been reported to inhibit the differentiation of CD4+ T cells. researchgate.net
Enhancement of Innate and Adaptive Immune Responses (e.g., humoral and cellular immunity)
This compound has been revealed to induce innate immune responses and enhance both cellular and humoral immunity. researchgate.netacta-medica-eurasica.rufrontiersin.orgresearchgate.netnih.govnih.govnih.gov Studies have shown that GA can enhance early, mid-, and long-term immunity. researchgate.netnih.govnih.gov In models of cyclophosphamide-induced immunosuppression, administration of this compound increased the index of delayed hypersensitivity reaction and increased the number of antibody-forming cells, indicating enhancement of cellular and humoral immunity. researchgate.netacta-medica-eurasica.ru As a vaccine adjuvant, GA has been shown to significantly increase both cellular and humoral immunity. frontiersin.orgnih.gov
Modulation of Immunoregulatory Genes (e.g., pattern-recognition receptors (PRRs), cytokines, transcription factors, co-stimulatory molecules)
This compound modulates the expression of various immunoregulatory genes, including pattern-recognition receptors (PRRs), cytokines, transcription factors, and co-stimulatory molecules. nih.govnih.govnih.gov
GA's anti-inflammatory mechanism involves the modulation of cytokines such as interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12, and IL-17. nih.gov It can suppress the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting pathways such as HMGB1-TLR4-NF-κB signaling. mdpi.comresearchgate.net GA can also increase the production of IL-12 by dendritic cells, influencing T-cell differentiation. nih.govnih.gov Studies have shown that GA can significantly decrease IL-4, IL-5, and IL-13 levels while increasing IFN-γ levels, which is responsible for suppressing Th2 immune responses. imrpress.com
GA also modulates transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT) proteins like STAT3 and STAT6. nih.govkne-publishing.com It can inhibit the translocation of NF-κB into the nucleus and suppress NF-κB pathway activation, a critical pathway in inflammation. drugbank.comresearchgate.net
Furthermore, GA can upregulate the expression of co-stimulatory molecules like CD40, CD80, CD86, and MHC-II on immune cells, such as dendritic cells and macrophages, which are important for initiating effective immune responses. nih.govnih.govnih.gov
Influence on Macrophage Activation and Phagocytic Activity
This compound influences macrophage activation and enhances phagocytic activity. nih.govresearchgate.netacta-medica-eurasica.runih.govouc.edu.cn GA can promote the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.govnih.gov This is indicated by the increased expression of M1 markers such as CD80, CD86, MHCII, CCR7, and the production of TNF-α, IL-12, IL-6, and nitric oxide (NO). nih.govnih.gov
GA dramatically enhances the uptake of substances like FITC-labeled dextran (B179266) and bacteria (e.g., E. coli K88 and S. typhimurium) by macrophages, demonstrating increased phagocytic capacity. nih.govnih.gov It also decreases the intracellular survival of bacteria, indicating enhanced bactericidal capacity. nih.govnih.gov Studies have shown that GA improves phagocytic activity in experimental models. researchgate.netacta-medica-eurasica.ruouc.edu.cn The enhancement of phagocytosis and bactericidal capacity by GA contributes to macrophage-mediated host defense. nih.govnih.gov
Neuroprotective Mechanisms
The neuroprotective potential of GA has been investigated in the context of conditions such as ischemic stroke, traumatic brain injury (TBI), epilepsy, and neurodegenerative diseases. Studies indicate that GA's beneficial effects stem from its ability to counteract key pathological processes that contribute to neuronal damage and dysfunction in these conditions.
Attenuation of Neuroinflammation and Oxidative Stress in Neuronal Models
Neuroinflammation and oxidative stress are central to the pathogenesis of numerous neurological disorders. GA has been shown to attenuate these processes in various neuronal and in vivo models. GA treatment has been observed to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA) outbreak.infouni.lu. Concurrently, it enhances endogenous antioxidant defenses by increasing the activity and levels of enzymes such as superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (B108866) (GSH) outbreak.infouni.lu.
Furthermore, GA exerts potent anti-inflammatory effects in the central nervous system. It significantly reduces the production and release of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) uni.lunih.gov. Studies have also shown that GA can decrease the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) uni.lu. In models of neuroinflammation, GA has been shown to modulate microglial activation, promoting a shift from the pro-inflammatory M1 state towards the reparative M2 state, which contributes to reduced inflammation and improved recovery fishersci.ca.
Research in a rotenone-induced Parkinson's disease rat model demonstrated that chronic administration of GA significantly attenuated the increase in inflammatory mediators COX-2 and iNOS, as well as the levels of pro-inflammatory cytokines in the midbrain uni.lu. This was accompanied by improved antioxidant enzyme activity and reduced lipid peroxidation uni.lu.
| Effect | Observed Change in Models | References |
| Reactive Oxygen Species (ROS) | Decreased levels | outbreak.info |
| Malondialdehyde (MDA) | Decreased levels | outbreak.infouni.lu |
| Superoxide Dismutase (SOD) Activity | Increased activity | outbreak.infouni.lu |
| Catalase (CAT) Activity | Increased activity | outbreak.infouni.lu |
| Reduced Glutathione (GSH) Levels | Increased levels | outbreak.infouni.lu |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Decreased levels | uni.lunih.gov |
| COX-2 and iNOS Expression | Decreased expression | uni.lu |
| Microglial Polarization | Shift from M1 to M2 state | fishersci.ca |
Modulation of Apoptosis and Autophagy Pathways in Brain Injury Models
Apoptosis, or programmed cell death, is a major contributor to neuronal loss following brain injury. GA has demonstrated significant anti-apoptotic activity in various brain injury models. Studies have shown that GA can reduce neuronal apoptosis by modulating the balance of pro- and anti-apoptotic proteins, such as decreasing the Bax/Bcl-2 ratio outbreak.infofishersci.at. It appears to primarily reduce apoptosis through caspase-dependent pathways, although modulation through non-caspase-dependent mechanisms has also been suggested fishersci.ca. In models of chronic cerebral ischemia, GA reduced apoptosis, which was associated with the regulation of the PI3K/Akt/GSK3β pathway and inhibition of cytochrome c release fishersci.ca.
Autophagy, a cellular process for clearing damaged organelles and protein aggregates, plays a complex role in neuronal survival and death. While excessive autophagy can be detrimental, appropriate modulation can be protective. The metabolite of this compound, 18β-glycyrrhetinic acid (18β-GA), has been shown to activate protective autophagy in cerebral ischemia-reperfusion injury models by inhibiting the JAK2/STAT3 pathway outbreak.infonih.gov. This modulation of mitochondrial autophagy has been linked to mitigating neuronal damage and preserving hippocampal function outbreak.info.
Inhibition of HMGB1/TLR4/NF-κB Signaling in Neurological Contexts
The High Mobility Group Box 1 (HMGB1) protein is a damage-associated molecular pattern (DAMP) that plays a critical role in initiating and perpetuating inflammation following tissue injury. Extracellular HMGB1 can bind to receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), activating downstream signaling pathways, notably the NF-κB pathway, which leads to the production of pro-inflammatory mediators nih.govnih.gov.
Role of Keap1/Nrf2 Pathway in Neuronal Protection
The Keap1/Nrf2 pathway is a crucial regulator of the cellular antioxidant response. Under normal conditions, Nuclear factor erythroid 2–related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which promotes its degradation outbreak.info. Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes outbreak.info. This leads to the increased expression of numerous cytoprotective enzymes, including antioxidant enzymes and detoxification enzymes outbreak.info.
GA has been shown to activate the Keap1/Nrf2 pathway, contributing to its antioxidant and neuroprotective effects outbreak.infofishersci.ca. By modulating this pathway, GA enhances the expression of enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, which collectively reduce ROS levels and protect against oxidative damage outbreak.infofishersci.ca. The activation of the Nrf2 pathway by GA enhances the cellular antioxidant capacity, protecting mitochondrial integrity and improving cellular resilience in ischemic conditions outbreak.info. Studies suggest that GA's interaction with Keap1 may be involved in the activation of Nrf2 fishersci.fi.
Effects on Cognitive Function in Preclinical Models
Preclinical studies using various animal models have investigated the effects of GA on cognitive function, particularly in the context of neurological insults and aging. In a rat model of vascular dementia induced by bilateral common carotid artery occlusion, GA treatment significantly improved performance in the Morris water maze test, indicating an amelioration of spatial learning and memory deficits nih.gov. This improvement was associated with reduced oxidative stress and attenuated neuronal damage nih.gov.
GA has also shown efficacy in alleviating cognitive impairment in models of neuroinflammation. In a lipopolysaccharide (LPS)-induced Alzheimer's mouse model, GA treatment attenuated cognitive impairment, including deficits in working memory and spatial cognitive memory citeab.com. This protective effect was linked to the suppression of neuroinflammation via the inhibition of the TLR4 signaling pathway citeab.com.
Furthermore, studies in aging mice have indicated that GA can improve cognitive levels. Research using middle-aged mice demonstrated that GA administration improved learning and memory abilities, as assessed by the Morris water maze metabolomicsworkbench.org. While the exact mechanisms are still being explored, this effect in aging models may be related to GA's anti-inflammatory and antioxidant properties and its potential influence on immune cells metabolomicsworkbench.org.
In models of traumatic brain injury, GA's inhibition of HMGB1 has been associated with a reduction in cognitive deficits outbreak.info. Similarly, in animal models of neuroinflammation induced by LPS, GA's ability to inhibit HMGB1 expression has been shown to reduce memory deficits fishersci.ca.
Pharmacokinetic Studies of Glycyrrhizic Acid and Its Metabolites Pre Clinical Focus
Absorption and Presystemic Hydrolysis
Glycyrrhizic acid is poorly absorbed from the gastrointestinal tract as the intact molecule. researchgate.netvkm.no Oral administration of this compound leads primarily to the appearance of its major metabolite, glycyrrhetinic acid, in the plasma. researchgate.netdrugbank.comnih.gov This indicates that this compound undergoes significant presystemic hydrolysis. researchgate.netdrugbank.comnih.govnih.gov
Role of Intestinal Microbiota in the Conversion of this compound to Glycyrrhetinic Acid
The presystemic hydrolysis of this compound is largely attributed to the enzymatic activity of intestinal bacteria. nih.govresearchgate.netresearchgate.netmdpi.com Commensal microbiota in the digestive tract, particularly in the large intestine, possess specialized β-glucuronidases that cleave the glucuronic acid moieties from this compound, converting it to 18β-glycyrrhetinic acid (GA). researchgate.netresearchgate.netmdpi.comjst.go.jpresearchgate.netnih.gov This metabolic pathway is crucial for the systemic absorption of the active metabolite. researchgate.netresearchgate.netmdpi.com Studies have identified specific bacterial strains, such as Eubacterium L-8 and Streptococcus LJ-22, capable of catalyzing this conversion. researchgate.net The extent of this microbial transformation can influence the pharmacokinetics of this compound. jst.go.jp
Bioavailability Considerations of Glycyrrhetinic Acid
Following the hydrolysis of this compound by intestinal bacteria, glycyrrhetinic acid is readily absorbed from the intestine. researchgate.netvkm.no The bioavailability of glycyrrhetinic acid is significantly higher than that of intact this compound after oral administration. mdpi.com Studies in rats have shown that the AUC (Area Under the Curve) of glycyrrhetinic acid after oral administration of this compound is comparable to that after intravenous and oral administration of glycyrrhetinic acid, suggesting complete biotransformation of this compound to glycyrrhetinic acid by intestinal bacteria and subsequent complete absorption of the resulting glycyrrhetinic acid. researchgate.net However, the bioavailability of glycyrrhetinic acid itself can be limited by its poor solubility in water. pharmaexcipients.comrsc.orgrsc.org Strategies to improve the solubility and thus the bioavailability of glycyrrhetinic acid, such as the development of solid dispersions, have been explored in pre-clinical studies. pharmaexcipients.com
Distribution Profile in Animal Models
Once absorbed, glycyrrhetinic acid is transported systemically. researchgate.net The distribution of this compound and its metabolites has been studied in animal models.
Binding to Serum Proteins (e.g., Albumin)
Glycyrrhetinic acid exhibits a very large binding to serum proteins, particularly albumin. drugbank.comnih.govgoogle.com This extensive protein binding influences its distribution and clearance. vkm.no Studies using ultrafiltration techniques have demonstrated both specific and nonspecific binding of glycyrrhizin (B1671929) (this compound) to human serum and human serum albumin (HSA). nih.govgoogle.com The binding sites on HSA for glycyrrhizin have been investigated through competitive displacement experiments with other compounds known to bind to albumin. nih.gov
Tissue Distribution Studies (e.g., Liver, Duodenum)
Studies in animal models have provided insights into the tissue distribution of this compound and its epimers. Following intravenous administration in rats, the alpha form of this compound has been found to be predominant in the liver and duodenum compared to other tissues. nih.govdrugbank.com Glycyrrhetinic acid, the main metabolite, has been shown to be enriched in the colon and liver in mice after oral administration of a traditional Chinese medicine formula containing this compound. nih.gov Neither this compound nor glycyrrhetinic acid are significantly taken up by tissues, but they adhere extensively to serum albumin. vkm.no
Biotransformation and Metabolism
The primary biotransformation of this compound occurs in the intestine through hydrolysis by gut microbiota, yielding glycyrrhetinic acid. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov Once absorbed, glycyrrhetinic acid undergoes further metabolism, primarily in the liver. researchgate.netdrugbank.comnih.gov In the liver, glycyrrhetinic acid is conjugated with glucuronic acid and sulfate (B86663) to form glucuronide and sulfate conjugates. researchgate.netdrugbank.comnih.govresearchgate.netnih.gov These conjugates are then efficiently transported into the bile. researchgate.netdrugbank.comnih.govresearchgate.net The metabolites can be secreted into the bile and passed into the duodenum, where commensal bacteria can hydrolyze the conjugates back to glycyrrhetinic acid, leading to reabsorption and contributing to enterohepatic cycling. researchgate.netdrugbank.comnih.govresearchgate.netnih.govnih.gov This enterohepatic circulation causes a pronounced delay in the terminal plasma clearance of glycyrrhetinic acid. psu.eduresearchgate.netdrugbank.comnih.govnih.gov
Table: Pharmacokinetic Parameters (Illustrative based on search results)
| Compound | Parameter | Value (Example from search results) | Animal Model/Context | Source Snippets |
| This compound | Apparent Volume of Distribution (central) | 37-64 ml/kg | Not specified | drugbank.com |
| This compound | Apparent Volume of Distribution (steady-state) | 59-98 ml/kg | Not specified | drugbank.com |
| This compound | Total Body Clearance | 16-25 ml/kg/h | Not specified | drugbank.com |
| Glycyrrhetinic acid | Plasma Concentration (after oral GL) | < 200 ng/mL (after 100 mg GL) | Humans | psu.edudrugbank.comnih.gov |
| Glycyrrhetinic acid | Half-life (terminal elimination) | 10-30 hours | Humans | nih.gov |
| This compound | Half-life (terminal elimination) | 3.5 hours | Humans | nih.gov |
Table: Role of Intestinal Microbiota in this compound Metabolism
| Compound | Transformation Product | Catalyzing Agent/Mechanism | Location | Source Snippets |
| This compound | 18β-Glycyrrhetinic acid | Intestinal Bacteria (β-glucuronidase) | Intestine (primarily large) | nih.govresearchgate.netresearchgate.netmdpi.comjst.go.jpresearchgate.netnih.gov |
| This compound | 18β-Glycyrrhetinic acid-3-O-β-D-glucuronide (GAMG) | Streptococcus LJ-22 | Intestine | researchgate.net |
| Glycyrrhetinic acid conjugates (Glucuronides/Sulfates) | Glycyrrhetinic acid | Commensal Bacteria | Duodenum | researchgate.netdrugbank.comnih.govresearchgate.netnih.gov |
Table: Protein Binding
| Compound | Binding Target | Extent of Binding | Source Snippets |
| This compound | Plasma Proteins | Does not bind (systemically) | drugbank.com |
| Glycyrrhizin | Human Serum Albumin | Specific and Nonspecific Binding | nih.govgoogle.com |
| Glycyrrhetinic acid | Serum Proteins (Albumin) | Very large | vkm.nodrugbank.comnih.govgoogle.com |
Formation of Glucuronide and Sulfate Conjugates in the Liver
Following oral administration, this compound is largely hydrolyzed to glycyrrhetinic acid by intestinal microflora possessing β-glucuronidase activity. oncotarget.comiomcworld.compsu.edu This conversion is crucial as glycyrrhetinic acid is considered the primary active metabolite and is absorbed more readily than the parent compound. oncotarget.compsu.edu Once absorbed, glycyrrhetinic acid is transported to the liver, where it undergoes extensive metabolism. psu.edu The main metabolic pathways in the liver involve conjugation with glucuronic acid and sulfate. iomcworld.comresearchgate.net These conjugation reactions result in the formation of glucuronide and sulfate conjugates of glycyrrhetinic acid. iomcworld.comresearchgate.net These conjugates are then efficiently transported into the bile for excretion. iomcworld.comresearchgate.net
Research in rats has demonstrated that glycyrrhetinic acid is metabolized to a glucuronide conjugate in the liver and rapidly excreted into the bile. researchgate.net This hepatic conjugation is a key step in the elimination of glycyrrhetinic acid.
Enzymatic Pathways Involved in Glycyrrhetinic Acid Metabolism (e.g., 11-beta-hydroxysteroid dehydrogenase type 1)
Glycyrrhetinic acid is known to interact with various enzymes, notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. iomcworld.comoup.com These enzymes regulate the interconversion of active and inactive glucocorticoids. iomcworld.comoup.comwikipedia.org There are two main isoforms: 11β-HSD type 1 (11β-HSD1) and 11β-HSD type 2 (11β-HSD2). iomcworld.comoup.comwikipedia.org
11β-HSD1 is primarily found in metabolic tissues like the liver, adipose tissue, and skeletal muscle, and it acts as a reductase, converting inactive cortisone (B1669442) to active cortisol. iomcworld.comoup.comwikipedia.org Glycyrrhetinic acid has been shown to be a potent inhibitor of 11β-HSD, affecting both type 1 and type 2 isoforms. iomcworld.comoup.comwikipedia.org
Studies in rats have investigated the effect of glycyrrhetinic acid on hepatic 11β-HSD1 activity. conicet.gov.ar For instance, research in Sprague Dawley rats subjected to acidotic stress demonstrated that glycyrrhetinic acid treatment significantly reduced increased liver 11β-HSD1 activity observed in stressed animals. conicet.gov.arresearchgate.net This inhibition of 11β-HSD1 in the liver can impact local glucocorticoid metabolism and downstream processes like gluconeogenesis. iomcworld.comconicet.gov.ar
While 11β-HSD1 is involved in the activation of glucocorticoids, 11β-HSD2, found in mineralocorticoid target tissues like the kidney, primarily acts as a dehydrogenase, inactivating cortisol to cortisone, thus protecting the mineralocorticoid receptor from cortisol binding. iomcworld.comoup.comwikipedia.org Glycyrrhetinic acid's inhibition of 11β-HSD2 is associated with mineralocorticoid excess effects observed with licorice consumption. oup.comwikipedia.orgresearchgate.net
Beyond 11β-HSD enzymes, studies in rat and human liver microsomes have indicated that cytochrome P450 (CYP450) enzymes, specifically CYP3A and CYP2C9, are involved in the hydroxylation of glycyrrhetinic acid. nih.gov Glycyrrhetinic acid has also been shown to inhibit the activity of certain CYP450 enzymes, including CYP2C9, CYP2C19, and CYP3A4, which could lead to potential drug interactions when co-administered with other compounds metabolized by these enzymes. nih.govtandfonline.com
Excretion Pathways and Clearance Dynamics in Animal Models
The primary route of excretion for this compound and its metabolites in animal models is through the bile. nih.goviomcworld.comresearchgate.net After hepatic conjugation, glucuronide and sulfate conjugates of glycyrrhetinic acid are secreted into the bile. iomcworld.comresearchgate.net These biliary excreted metabolites can then undergo further hydrolysis by intestinal microflora, regenerating glycyrrhetinic acid. nih.goviomcworld.comvkm.no This regenerated glycyrrhetinic acid can be reabsorbed, leading to enterohepatic circulation. nih.goviomcworld.comvkm.no This enterohepatic cycling contributes to a delayed terminal plasma clearance of glycyrrhetinic acid. nih.govpsu.edu
Studies in rats have shown that a significant portion of intravenously administered this compound is excreted in the bile. mdpi.com While biliary excretion is the major elimination pathway for glycyrrhetinic acid conjugates, some excretion of this compound itself in feces has also been reported after oral administration, attributed to incomplete absorption and hydrolysis. iomcworld.com
The clearance dynamics of this compound and glycyrrhetinic acid have been investigated in various animal models. In rats, the plasma concentration of both this compound and glycyrrhetinic acid after intravenous administration exhibits a biphasic pattern, with a distribution phase followed by a slower elimination phase. researchgate.net Physiologically based pharmacokinetic modeling in rats has helped to analyze the complex kinetics, including enterohepatic cycling and presystemic metabolism. nih.gov
Studies in rats with D-galactosamine-induced hepatic disease have shown that liver impairment can significantly alter the pharmacokinetics of this compound, leading to decreased total body clearance and altered plasma concentration-time profiles. nih.gov Similarly, the AUC for glycyrrhetinic acid was higher in rats with hepatic disease compared to normal rats after oral administration of this compound, suggesting reduced hepatic elimination rates. nih.gov
In rabbits, oral administration of glycyrrhizin resulted in higher AUC and mean residence time of glycyrrhetinic acid compared to oral administration of glycyrrhetinic acid itself, indicating that glycyrrhizin acts as a prodrug for glycyrrhetinic acid and its metabolism by intestinal bacteria enhances the systemic exposure to glycyrrhetinic acid. jfda-online.com
Synthesis and Structure Activity Relationship Sar of Glycyrrhizic Acid and Its Derivatives
Chemical Synthesis and Modification of Glycyrrhizic Acid
This compound (GL) has several sites amenable to chemical modification, primarily the carboxyl groups on the glucuronic acid residues and the aglycone, and the hydroxyl groups on the glucuronic acid units scielo.brresearchgate.net.
Derivatization at Carboxy Groups (e.g., Esterification, Amidation)
The carboxyl groups of this compound, particularly those on the glucuronic acid units, can undergo esterification and amidation reactions. These modifications can significantly impact the compound's polarity and interaction with biological targets scielo.brresearchgate.net. For instance, esterification of the three carboxyl groups of this compound with glutamic acid methyl ester has been reported to yield immunostimulating compounds scielo.br. Amides of this compound have been synthesized using methods like the chloroanhydride technique and the N,N′-dicyclohexylcarbodiimide (DCC) method researchgate.net. Studies have shown that amides of this compound and conjugates with two amino acid residues and a free C-30 carboxyl function can exhibit increased antiviral activity, although sometimes with increased cytotoxicity catalysis.com.ua.
Conjugation with Amino Acids and Peptides
Conjugation of this compound with amino acids and peptides is a strategy to create novel glycopeptide derivatives with modified biological properties researchgate.netmdpi.com. These conjugations are typically achieved through the formation of amide bonds with the carboxyl groups of this compound researchgate.net. Various coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt) have been employed for these syntheses catalysis.com.uamdpi.comnih.govresearchgate.net. For example, conjugates of this compound with amino acid methyl esters have been produced using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) in dimethylformamide (DMF) mdpi.com. Research has explored conjugating this compound with different amino acids and dipeptides, such as methionine, phenylalanine, proline, isoleucine, glycyl-leucine, and glycyl-phenylalanine, to investigate their immunostimulating and antiviral activities researchgate.net. The introduction of phenylalanine or cysteine amino acid into the carbohydrate portion of this compound has been found to be effective against influenza viruses in MDCK cell models nih.gov.
Chemical Synthesis and Modification of Glycyrrhetinic Acid
Glycyrrhetinic acid (GA), the aglycone of this compound, is another important scaffold for chemical modification. It possesses a hydroxyl group at the C-3 position, a ketone group at C-11, and a carboxyl group at C-30, all of which are amenable to structural alterations nih.govmdpi.com.
Modification of Hydroxyl Groups (e.g., at C-3 position)
The hydroxyl group at the C-3 position of glycyrrhetinic acid is a primary site for modification, often through esterification or etherification nih.govmdpi.comespublisher.com. Esterification of the C-3 hydroxyl group with various acyl groups, including those with terminal amino groups, has been shown to yield derivatives with improved biological activities, such as enhanced antitumor effects mdpi.comtandfonline.com. For instance, introducing aminoalkyl or amino acid groups into the C-3 hydroxyl group by esterification is a common synthetic strategy nih.govmdpi.com. Modification at the C-3 position has been identified as critical for retaining or enhancing cytotoxicity tandfonline.commdpi.com. However, oxidation of the C-3 hydroxyl group to a ketone has been reported to decrease anti-proliferative activity nih.gov.
Exploration of Amide and Ester Linkages
Both amide and ester linkages are explored in the modification of glycyrrhetinic acid, particularly at the C-30 carboxyl group and the C-3 hydroxyl group mdpi.comtandfonline.com. Esterification of the C-30 carboxyl group is a common modification that can improve antitumor efficacy and change the polarity of glycyrrhetinic acid derivatives nih.govmdpi.com. Amidation of the C-30 carboxyl group has also been investigated, although some amide derivatives showed no cytotoxic activity in certain studies mdpi.com. Esterification at both the C-3 hydroxyl and C-30 carboxyl groups simultaneously has been shown to increase antitumor activity mdpi.com. While esterification at the C-3 position often enhances activity, the introduction of amide bonds at position 3 and/or 30 did not always lead to a significant increase in inhibitory activity in some studies nih.govjst.go.jp.
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies of this compound and glycyrrhetinic acid derivatives aim to understand how structural modifications influence their biological activities rsc.orgresearchgate.net. These studies are crucial for designing and synthesizing novel compounds with improved efficacy and reduced toxicity frontiersin.org.
For glycyrrhetinic acid derivatives, the C-3 hydroxyl group and the C-30 carboxyl group are considered vital structural features for biological activity frontiersin.orgtandfonline.com. Modifications at the C-3 hydroxyl group, such as the introduction of aminoalkyl or amino acid moieties, often lead to enhanced cytotoxicity nih.govmdpi.comtandfonline.com. The length and character of the substituents at C-3 can influence activity; for example, derivatives with short side chains like alanyloxy or sarcosyloxy moieties have shown higher cytotoxic activity mdpi.com. Esterification at the C-30 carboxylic acid can also improve antitumor efficacy, and the size and lipophilic character of the alkyl chain of the esters can correlate with activity nih.govmdpi.com.
The C-11 ketone group in ring C seems to have no direct relation with cytotoxicity in some cases mdpi.com. However, modifications in ring A, such as the introduction of a cyano or trifluoromethyl substituent at the C-2 position, have been shown to improve cytotoxicity nih.govmdpi.com. Expansion or cleavage of ring A did not significantly influence cytotoxicity in some studies tandfonline.com.
For this compound derivatives, the conjugation with amino acids can affect antiviral activity. The presence of a free C-30 carboxyl function in some amino acid conjugates has been noted as essential for activity nih.gov. Increasing the hydrophilic properties of this compound derivatives through conjugation in the carbohydrate part can also play a role in their antiviral action nih.gov.
SAR studies highlight that the specific type and position of modification on the this compound and glycyrrhetinic acid scaffolds are critical determinants of their biological activities. Tailoring modifications based on SAR data allows for the rational design of derivatives with enhanced therapeutic potential frontiersin.orgresearchgate.net.
Here is a summary of some research findings on the impact of modifications:
| Modification Site | Type of Modification | Observed Effect on Activity (Examples) | Source |
| This compound Carboxy Groups (Glucuronic Acid) | Esterification with amino acid derivatives | Immunostimulating activity scielo.br. | scielo.br |
| This compound Carboxy Groups (Glucuronic Acid) | Amidation | Increased anti-SARS-CoV activity (with potential increased cytotoxicity) catalysis.com.ua. | catalysis.com.ua |
| This compound Carbohydrate Part | Conjugation with amino acids (e.g., Phe, Cys) | Effective against influenza viruses nih.gov. | nih.gov |
| Glycyrrhetinic Acid C-3 Hydroxyl | Esterification with aminoalkyl/amino acid groups | Improved antitumor activity nih.govmdpi.comtandfonline.com. Enhanced cytotoxicity tandfonline.commdpi.com. | nih.govmdpi.comtandfonline.commdpi.com |
| Glycyrrhetinic Acid C-3 Hydroxyl | Oxidation to ketone | Decreased anti-proliferative activity nih.gov. | nih.gov |
| Glycyrrhetinic Acid C-30 Carboxyl | Esterification | Improved antitumor efficacy nih.govmdpi.com. Activity correlated with size and lipophilicity of alkyl chain nih.govmdpi.com. | nih.govmdpi.com |
| Glycyrrhetinic Acid C-30 Carboxyl | Amidation | Some derivatives showed no cytotoxic activity mdpi.com. | mdpi.com |
| Glycyrrhetinic Acid C-3 Hydroxyl and C-30 Carboxyl | Simultaneous Esterification | Increased antitumor activity mdpi.com. | mdpi.com |
| Glycyrrhetinic Acid Ring A (C-2) | Introduction of cyano or trifluoromethyl | Improved cytotoxicity nih.govmdpi.com. | nih.govmdpi.com |
Identification of Key Pharmacophores for Specific Biological Activities (e.g., antiviral, antitumor, anti-inflammatory)
This compound and its aglycone, glycyrrhetinic acid, exhibit a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory effects. frontiersin.orgmdpi.comresearchgate.netrsc.org These activities are mediated through the modulation of various cellular pathways and immune responses. nih.govresearchgate.net
For antiviral activity, GL and its metabolites have shown efficacy against a broad spectrum of viruses, including hepatitis viruses (HBV, HCV), herpesviruses (HSV-1, HSV-2, VZV), influenza viruses, human immunodeficiency virus (HIV), and coronaviruses like SARS-CoV and SARS-CoV-2. nih.govkarger.comijrpr.com The antiviral mechanisms are diverse and can involve direct inactivation of viruses, prevention of viral entry into host cells by blocking binding to cell surface molecules (e.g., ACE2 for SARS-CoV-2), inhibition of viral replication, interference with viral oncoproteins, and prevention of virus release. nih.gov
In the context of antitumor activity, GL has demonstrated antiproliferative, proapoptotic, anti-invasive/antimetastatic, immunomodulatory, and antioxidant effects. nih.govfrontiersin.org Its anticancer properties are thought to be mediated via the regulation of different cell signaling pathways, including the inhibition of the nuclear factor kappa-B (NF-κB) pathway. nih.govfrontiersin.org Inhibition of NF-κB can lead to the suppression of inflammatory cytokines, anti-apoptotic factors, and cyclooxygenase-2 (COX2), contributing to both anti-inflammatory and anti-tumor effects. frontiersin.org Studies have shown that GL can inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in various tumor types. frontiersin.orguc.pttandfonline.com
The anti-inflammatory activity of GL and GA is well-documented. frontiersin.orgmdpi.comrsc.org A key mechanism involves the inhibition of the NF-κB pathway, which reduces the expression of various inflammatory mediators such as intercellular adhesion molecule-1 (ICAM-1), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (Cox-2), and inducible nitric oxide synthase (iNOS). mdpi.comrsc.org
While the precise pharmacophores for each activity are still under investigation, the pentacyclic triterpenoid (B12794562) structure of glycyrrhetinic acid, with its characteristic enone system in ring C and the hydroxyl group at C-3 and carboxylic acid group at C-30, appears to be fundamental for its biological actions. rsc.orgtandfonline.comnih.gov Modifications to these regions or the addition of other functional groups can significantly impact the potency and selectivity of the derivatives. nih.govtandfonline.comaacrjournals.org
Impact of Structural Modifications on Bioavailability and Efficacy in Pre-clinical Models
This compound itself has limitations regarding its bioavailability, particularly after oral administration, due to its poor absorption and extensive metabolism by intestinal bacteria to glycyrrhetinic acid. wikipedia.orgresearchgate.net This metabolic conversion means that many of the observed pharmacological effects of orally administered GL are actually attributable to GA. mdpi.com
Structural modifications of GL and GA have been explored to improve their pharmacokinetic properties, including solubility, bioavailability, and targeting efficiency, as well as to enhance their therapeutic efficacy and reduce toxicity in pre-clinical models. rsc.orgresearchgate.netfrontiersin.orgmdpi.com
Studies have shown that modifying the structure of GA can impact its anti-inflammatory and antitumor activity. For instance, modifications to the A and C rings of 18β-GA have been reported to enhance its anti-inflammatory and antitumor effects in pre-clinical models. nih.gov The introduction of different heterocycles conjugated with α, β-unsaturated ketones into ring A of 18β-GA has been shown to increase apoptosis induction in cancer cells. nih.gov
The development of nano-formulations, such as this compound-modified liposomes, has demonstrated potential in improving the delivery and efficacy of co-administered drugs in pre-clinical breast cancer models. frontiersin.org These nanosystems can enhance solubility, physicochemical stability, increase plasma concentration, improve bioavailability, and augment tumor-targeting efficiency. frontiersin.org The synergistic enhancement of therapeutic efficacy by GA-modified nanosystems may be related to GA receptor-mediated endocytosis and GA-regulated membrane fluidity. frontiersin.org
Another example of structural modification impacting bioavailability is the use of this compound to enhance the oral bioavailability of other compounds, such as resveratrol, in pre-clinical studies. researchgate.net GL and its derivatives have been reported to modulate membrane permeability, potentially increasing the intestinal penetration of co-administered substances. researchgate.net
Development of Analogues with Enhanced Potency or Selectivity
The development of glycyrrhetinic acid analogues has been a significant area of research aimed at improving potency, selectivity, and overcoming the limitations of the parent compound. rsc.orgresearchgate.nettandfonline.com Numerous semisynthetic GA derivatives have been synthesized and evaluated for their biological activities. tandfonline.com
Modifications to the A ring of glycyrrhetinic acid, particularly the introduction of cyanoenone moieties or nitrogen-containing heterocycles, have shown promise in enhancing cytotoxic effects against various cancer cell lines. tandfonline.comaacrjournals.org For example, derivatives bearing an imidazole (B134444) ring conjugated to an α,β-unsaturated ketone in ring A have demonstrated significantly higher potency and selectivity against leukemia cells compared to glycyrrhetinic acid. uc.pttandfonline.com The introduction of 2-cyano substituents into the A ring of α- and β-glycyrrhetinic acid has also been shown to enhance cytotoxicity and exhibit activity as PPARγ agonists in colon cancer cells. aacrjournals.org
Further research has explored modifying the carboxylic acid group at the C-30 position or the hydroxyl group at the C-3 position, as these are considered vital structural features for creating chemical diversity and potentially improving cytotoxic effects. tandfonline.com Analogues with a cleaved ring A, a reduced ring C, and an alanine (B10760859) methyl ester chain at the C-30 position have also shown enhanced antiproliferative activity and selectivity in pre-clinical studies. uc.pt
The development of amino acid and dipeptide conjugates of this compound has been investigated to potentially increase activity against certain viruses, although this can sometimes lead to increased cytotoxicity. nih.govcolab.ws
These studies highlight that targeted structural modifications of the glycyrrhetinic acid scaffold can lead to the development of analogues with improved potency and selectivity for specific biological activities, offering potential for the development of new therapeutic agents. rsc.orguc.pttandfonline.com
Table 1: Key Pharmacological Activities and Associated Mechanisms of this compound and Glycyrrhetinic Acid
| Activity | Compound | Key Mechanisms |
| Antiviral | This compound (GL), Glycyrrhetinic acid (GA) | Direct viral inactivation, Inhibition of viral entry (e.g., blocking ACE2 binding), Inhibition of viral replication, Interference with viral oncoproteins, Prevention of virus release. nih.govkarger.comijrpr.com |
| Antitumor | GL, GA | Inhibition of cell proliferation, Induction of apoptosis, Cell cycle arrest, Inhibition of NF-κB pathway, Modulation of inflammatory cytokines and anti-apoptotic factors. nih.govfrontiersin.orgtandfonline.com |
| Anti-inflammatory | GL, GA | Inhibition of NF-κB pathway, Reduced expression of inflammatory mediators (TNF-α, COX-2, iNOS, ICAM-1). mdpi.comrsc.org |
Table 2: Examples of Structural Modifications and their Impact on Activity in Pre-clinical Models
| Modification Location | Type of Modification | Observed Impact | Reference |
| Ring A | Introduction of heterocycles with α, β-unsaturated ketones | Increased apoptosis induction in cancer cells. | nih.gov |
| Ring A | Introduction of 2-cyano substituents | Enhanced cytotoxicity, PPARγ agonist activity in colon cancer cells. | aacrjournals.org |
| Rings A and C | Various modifications | Enhanced anti-inflammatory and antitumor activity. | nih.gov |
| C-30 | Alanine methyl ester chain | Enhanced antiproliferative activity and selectivity in leukemia cells. | uc.pt |
| Scaffold | Conjugation with amino acids/dipeptides | Potential increase in antiviral activity (may increase cytotoxicity). | nih.govcolab.ws |
| Formulation | Encapsulation in GA-modified liposomes | Improved solubility, stability, bioavailability, and tumor targeting of co-administered drugs. | frontiersin.org |
Pre Clinical Investigations of Glycyrrhizic Acid in Disease Models
In vitro and In vivo Models of Inflammation and Immune Dysregulation
Glycyrrhizic acid has demonstrated effects on inflammation and immune responses in various experimental models. mdpi.com Its anti-inflammatory mechanisms may involve the inhibition of nuclear factor-κB (NF-κB) translocation and the suppression of pro-inflammatory cytokines like TNF-α and interleukins. mdpi.com
Investigations in Vasculitis Models (e.g., cutaneous reverse passive Arthus reaction)
Studies utilizing a mouse model of cutaneous reverse passive Arthus (RPA) reaction, a classical model of cutaneous vasculitis, have investigated the effects of this compound. In this model, which involves immune-complex-induced endothelial inflammatory responses, this compound has been shown to attenuate the severity of vasculitis skin damage. frontiersin.orgnih.govresearchgate.net It improved histological signs, including inflammatory cell infiltration, vascular fibroid necrosis, and vasodilation. frontiersin.orgnih.govresearchgate.net Furthermore, this compound treatment reduced the infiltration of neutrophils, dendritic cells, and T cells in skin lesions and decreased the mRNA expression of IL-6 and CCL5. nih.govnih.gov These findings suggest that this compound may exert anti-inflammatory effects in vasculitis by blocking high mobility group box-1 (HMGB1), a protein involved in inflammatory responses. frontiersin.orgnih.govnih.gov
Effects on Liver Injury Models (e.g., P. acnes-induced, oxidative stress)
This compound has been investigated for its effects on liver injury models. It has been reported to exhibit hepatoprotective activity. unair.ac.idmdpi.com In a mouse model of acute P. acnes-induced inflammatory liver injury, this compound demonstrated anti-inflammatory effects by inhibiting MIP-1. mdpi.com Additionally, through its anti-inflammatory effects, glycyrrhizin (B1671929) and its metabolites have been shown to reduce the production of reactive oxygen species in various animal models, which is relevant to oxidative stress-induced liver injury. ekb.eg
Immunosuppression Models (e.g., cyclophosphamide-induced toxicity)
In models of cyclophosphamide-induced toxicity and immunosuppression in laboratory animals, this compound has shown beneficial effects on immune responses. researchgate.netresearchgate.netacta-medica-eurasica.ru Studies in mice splenocyte culture and in vivo models demonstrated that this compound improves indices of the immune response. researchgate.netresearchgate.net Against the backdrop of cyclophosphamide-induced immunosuppression, administration of this compound increased the index of delayed hypersensitivity reaction, enhanced the number of antibody-forming cells, and improved phagocytic activity compared to control groups. researchgate.netresearchgate.net this compound was also found to improve the morphological presentation of the spleen by increasing the size of lymphoid follicles and reducing foci of necrosis in cyclophosphamide-induced toxicosis models. researchgate.net
Antiviral Efficacy in Cellular and Animal Infection Models
This compound has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses in both in vitro and in vivo studies. karger.comresearchgate.netresearchgate.net Its antiviral mechanisms can include direct inactivation of viruses, inhibition of virus replication, interference with viral entry and release, and modulation of the host immune response. mdpi.comresearchgate.netresearchgate.net
Evaluation against RNA Viruses (e.g., Influenza, SARS-CoV-2, PRRSV, HIV, HCV, Rotavirus, Zika)
This compound and its derivatives have been evaluated against several RNA viruses:
Influenza Virus: In vitro experiments have shown that this compound can inhibit the replication of influenza virus by reducing haemagglutinin levels. frontiersin.orgfrontiersin.org Mechanisms of inhibition include reducing the activity of influenza virus polymerase by antagonizing the binding effect of HMGB1 with viral nucleoprotein. frontiersin.orgfrontiersin.org In a mouse model, a combination of this compound and ribavirin (B1680618) significantly inhibited lung consolidation in mice infected with H1N1 influenza virus, providing 100% protection in one study. frontiersin.orgfrontiersin.org this compound-based carbon dots have also shown superior antiviral properties against Influenza A virus in vitro and in vivo, inhibiting viral internalization, genome replication, neuraminidase activity, and host inflammatory responses, leading to alleviated clinical symptoms and decreased mortality and lung viral titers in a mouse model. acs.org
SARS-CoV-2: this compound has shown significant inhibitory effects on SARS-CoV-2 replication in Vero E6 cells in vitro in a dose-dependent manner with no significant cytotoxicity. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com It can prevent virus replication by inhibiting the viral main protease (Mpro). frontiersin.orgfrontiersin.orgmdpi.com Studies suggest it may also target ACE2 receptors, which SARS-CoV-2 uses for cell entry. frontiersin.orgnanobioletters.com this compound nanoparticles have demonstrated significant antiviral, anti-inflammatory, and antioxidant effects against a murine coronavirus (MHV-A59), a surrogate model for COVID-19, in vitro and in vivo, suppressing viral proliferation and relieving organ damage in infected mice. acs.org Derivatives of this compound have also shown in vitro inhibitory activity against SARS-CoV-2 replication. mdpi.com
PRRSV: Studies have reported that glycyrrhizin mainly inhibits the penetration of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) and has a slight effect on its adsorption or release during its life cycle in vitro. frontiersin.orgnih.gov this compound-conjugated carbon dots were shown to inhibit the invasion and replication of PRRSV in vitro, stimulate interferon production, and inhibit ROS production. mdpi.com However, in vivo studies using a compound containing this compound showed no practical anti-PRRSV effect and potentially accelerated mortality in infected pigs, highlighting the need for comprehensive screening for compounds with solid anti-inflammatory effects in vivo. researchgate.netnih.gov
HIV: Glycyrrhizin has been shown to inhibit HIV replication in vitro in a dose-dependent manner. frontiersin.orgfrontiersin.orgfrontiersin.org It has been reported to completely inhibit HIV-induced cell plaque formation and cytopathogenicity in certain cell lines in vitro. frontiersin.orgfrontiersin.org Glycyrrhizin may also affect the entry of HIV into cells by inducing the production of CC chemokine ligands (CCL) 4 and CCL5, which can bind to the CCR5 receptor used by HIV. frontiersin.orgfrontiersin.orgtums.ac.ir Early evidence suggested an inhibitory effect on HIV-1 replication in patients with immune deficiency syndrome and in hemophilia A patients with HIV infection, where it also showed interferon-inducing and natural killer (NK)-enhancing effects. mdpi.com
HCV: Glycyrrhizin exhibits strong anti-HCV activity. unair.ac.idfrontiersin.org In vitro studies have shown that glycyrrhizin can decrease the titer of hepatitis C virus in infected hepatocytes. frontiersin.org Its inhibitory effect may be enhanced when used in combination with interferon. frontiersin.orgmdpi.com Glycyrrhizin has been shown to inhibit the expression of the core HCV 3a gene at the mRNA level and can synergize with interferon to inhibit HCV core gene expression and full-length viral particles. unair.ac.idmdpi.com
Rotavirus: In vitro studies have investigated the effect of this compound and its metabolite 18β-glycyrrhetinic acid (GRA) on rotavirus replication. GRA, but not this compound, significantly reduced rotavirus yields in cell culture when added post-virus adsorption, suggesting inhibition at a step subsequent to virus entry. nih.govnih.govcapes.gov.br GRA treatment substantially reduced the amounts of viral proteins VP2, VP6, and NSP2. nih.govnih.govcapes.gov.br Oral administration of GRA in a mouse model of rotavirus infection reduced the duration of viral antigen shedding and increased endpoint serum antibody titers. plos.org
Zika: this compound and its derivatives have been tested against the Zika virus in vitro. Some glycyrrhetinic acid derivatives have shown significant antiviral activity against Zika virus in human cell lines. mdpi.commdpi.com this compound and its derivatives may inhibit Zika virus replication through interaction with the active site pocket of NS5 MTase. frontiersin.org
Evaluation against DNA Viruses (e.g., Herpes simplex, Vaccinia, HPV)
Pre-clinical studies have demonstrated the antiviral activity of this compound against a range of DNA viruses. Early research reported in vitro antiviral activity against Herpes simplex virus type 1 (HSV-1), Vaccinia virus, and Vesicular stomatitis virus, showing that GA at a concentration of 8 mM inhibited their growth and cytopathic effect in cell cultures. nih.govguidetopharmacology.orgwikipedia.org this compound has also been shown to be effective against Varicella zoster virus (VZV), with studies indicating a 50% inhibitory concentration (IC₅₀) of 0.71 mM against five strains of the virus in human embryonic fibroblasts. guidetopharmacology.orgwikipedia.org
Further investigations have revealed the inhibitory effects of this compound on other DNA viruses, including Kaposi sarcoma-associated herpesvirus (KSHV) and Epstein Barr virus (EBV). fishersci.cawikidata.orghznu.edu.cn this compound was found to block latent KSHV infection in B lymphocytes by upregulating viral cyclin (ORF72) and downregulating latency-associated nuclear antigen (LANA), leading to selective death of infected cells. fishersci.cawikidata.org Against EBV, this compound primarily exerts its antiviral role in the early stages of the replication cycle. fishersci.cawikidata.org
Studies focusing on Human Papillomavirus (HPV) have indicated that this compound possesses antiviral and anticancer activity by reducing the expression of the viral oncoproteins E6 and E7 and inducing apoptosis in cervical cancer cells. als-journal.comuni.lu
Mechanisms of Action in Specific Viral Pathologies (e.g., inhibition of viral invasion, replication, immune modulation)
The antiviral mechanisms of this compound are multifaceted, targeting various stages of the viral life cycle and modulating host cellular responses. GA can directly inactivate certain viruses, such as HSV-1 and VZV, prior to infection. als-journal.comuni.lu It can also prevent viruses from binding to cell surface molecules and inhibit their entry into host cells. als-journal.comoutbreak.info One proposed mechanism for inhibiting entry involves GA-induced reduction of membrane fluidity, which may increase the energy threshold required for membrane fusion and impede the lateral migration of virus-receptor complexes. outbreak.info
This compound has been shown to inhibit viral replication for several viruses, including HSV. als-journal.comuni.lu In the case of EBV, this compound primarily affects the early stages of replication, although it does not impact virus particle adsorption or inactivation. fishersci.cawikidata.org For HPV, GA interferes with the expression or activity of viral oncoproteins E6 and E7. als-journal.comuni.lu
Beyond direct viral targeting, this compound also modulates the immune response. It can activate the innate immune system and interfere with the interaction of viral nucleoprotein with cellular protein HMGB1, which is necessary for the viral life cycle. fishersci.cawikidata.orgoutbreak.info Glycyrrhizin can inhibit inflammation mediated by the HMGB1/TLR4 pathway and reduce the production of cytokines and chemokines, potentially by exhibiting antioxidant properties and inhibiting oxidative stress induced during viral infection. fishersci.cawikidata.orgoutbreak.info Furthermore, GA can stimulate apoptosis in infected cells. fishersci.caals-journal.comuni.lu
Antitumor Potential in Cancer Cell Lines and Xenograft Models
This compound and its derivatives have demonstrated significant antitumor potential in various pre-clinical models, including a wide array of cancer cell lines and animal xenograft models.
Studies on various human cancer cell lines (e.g., A549, HepG2, MCF-7, Hela, TF-1)
This compound has exhibited inhibitory effects on the proliferation of numerous human cancer cell lines. Studies have reported its activity against lung cancer cells (A549, NCI-H460), hepatocellular carcinoma cells (HepG2), breast cancer cells (MCF-7, MDA-MB-231), and cervical cancer cells (HeLa, SiHa). citeab.comfishersci.casci-hub.seresearchgate.netguidetopharmacology.orghznu.edu.cnnih.gov
Research has also extended to other cancer types, including melanoma (518A2, SK-MEL-2, SK-MEL-28), ovarian cancer (OVCAR-3, SK-OV-3), gastric cancer (BGC823, SGC7901), prostate cancer (LNCaP, DU-145), colon cancer (DLD-1, HCT 116, HCT-8, HT-29, SW480), bladder cancer (NTUB1), and promyelocytic leukemia (HL-60). sci-hub.se
Specific studies have provided insights into the potency of this compound and its derivatives in certain cell lines. For instance, an 18α-monoglucuronide derivative of this compound showed greater effectiveness against HepG2, HeLa, and A549 cell lines with IC₅₀ values of 6.67 µM, 7.43 µM, and 15.76 µM, respectively, compared to this compound itself. citeab.com this compound demonstrated an IC₅₀ value of 6.17 mM in A549 cells. fishersci.ca
Pre-clinical data on the cytotoxic effects of Glycyrrhetinic acid derivatives have also been reported. One derivative, compound 3a, showed high antiproliferative activity against HeLa cells with an IC₅₀ of 11.4 ± 0.2 µM. hznu.edu.cn
Evaluation in Animal Xenograft Models for Tumor Growth and Metastasis Inhibition
Animal xenograft models have been utilized to evaluate the effects of this compound on tumor growth and metastasis in vivo. Studies have shown that this compound can inhibit the growth of xenograft tumors derived from various cancer cell types. guidetopharmacology.orgnih.govciteab.comciteab.com
In a mouse lung adenocarcinoma model, treatment with this compound significantly inhibited tumor growth. citeab.com Similarly, in a nude mouse colorectal cancer xenograft model, this compound treatment led to significant decreases in tumor weight compared to the control group. citeab.com
Beyond inhibiting primary tumor growth, this compound and its derivatives have shown potential in inhibiting metastasis. A novel derivative of 18β-Glycyrrhetinic acid, GA-LDV, demonstrated anti-metastasis activities in S180 and LLC xenograft models in a dose-dependent manner. fishersci.no This anti-metastatic effect was associated with the inhibition of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression. fishersci.no
Exploration of Combination Therapies with Chemotherapeutic Agents (pre-clinical synergy)
Pre-clinical research has explored the potential for this compound to enhance the efficacy of conventional chemotherapeutic agents, indicating synergistic effects in some cancer models.
The combination of this compound with cisplatin (B142131) has been investigated in non-small cell lung cancer (NSCLC) cells. In A549 cells, combined treatment with this compound and cisplatin synergistically reduced cell viability, inhibited colony formation, induced apoptosis, and arrested the cell cycle at the G₂ phase, showing greater efficacy than either agent alone. fishersci.ca A mouse lung adenocarcinoma model also suggested that this compound treatment alone had comparable effects to a combination of this compound and cisplatin, implying that GA might allow for a reduced cisplatin dosage, potentially mitigating side effects. citeab.com
Synergy has also been observed in hepatocellular carcinoma cells (HepG2) when this compound was combined with doxorubicin (B1662922). researchgate.net Polymeric prodrug micelles co-delivering a Glycyrrhetinic acid derivative and doxorubicin achieved a more effective synergistic action on cell proliferation inhibition and apoptosis induction in HepG2 cells and reduced tumor growth in a HepG2 xenograft model. researchgate.net
These findings suggest that this compound may act synergistically with certain chemotherapeutic drugs, offering a potential strategy to enhance treatment outcomes and potentially reduce the required doses of toxic agents in pre-clinical settings.
Neuroprotective Effects in Models of Neurological Disorders
This compound has demonstrated neuroprotective effects in various pre-clinical models of neurological disorders, primarily through its anti-inflammatory and antioxidant properties and its modulation of key signaling pathways. wikipedia.orgwikipedia.orgwikidata.orgciteab.commims.com
Emerging findings highlight the therapeutic potential of this compound in conditions such as traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. wikipedia.orgwikipedia.orgciteab.com
A key mechanism underlying this compound's neuroprotective effects is its ability to inhibit the expression and translocation of High Mobility Group Box 1 (HMGB1), a protein involved in inflammatory responses in the central nervous system. wikipedia.orgwikipedia.orgwikidata.orgciteab.commims.com By inhibiting HMGB1 release and activity, this compound attenuates neuronal damage and downregulates the expression of inflammatory cytokines. wikipedia.orgwikipedia.orgciteab.com
In models of ischemic stroke, this compound has been shown to reduce brain infarction and improve neurological outcomes. wikidata.orgmims.com This protective effect is linked to the inhibition of HMGB1-mediated neuroinflammation and the preservation of the blood-brain barrier. wikidata.orgmims.com this compound regulates the HMGB1-TLR4-IL-17A signaling pathway, leading to significantly decreased IL-17A secretion, reduced infarct size, improved neurological outcomes, and lower neuronal apoptosis. mims.com
Furthermore, this compound has been reported to promote autophagy and modulate immune responses in the context of ischemic stroke, suggesting its potential as an adjunct therapy. mims.com Studies also indicate that this compound may protect against oxidative stress and amyloid-β toxicity in models of neurological disorders like Alzheimer's disease. wikipedia.org
Analytical Methodologies for Glycyrrhizic Acid and Its Metabolites
Extraction Techniques for Research and Quantification
Extraction is the initial step in isolating glycyrrhizic acid and its metabolites from plant matrices, typically licorice roots. The efficiency of the extraction process significantly impacts the yield and purity of the obtained compounds.
Conventional Extraction Methods (e.g., Maceration, Solvent Extraction)
Conventional extraction methods are traditional techniques widely used for isolating compounds from plant materials. These methods generally involve soaking the plant material in a solvent to allow the target compounds to dissolve.
Maceration is a simple conventional method where coarsely powdered plant material is soaked in a solvent in a closed container for a specified period, with occasional stirring, at room temperature. The soluble compounds are leached into the solvent researchgate.net. After the maceration period, the liquid extract is filtered . Studies have successfully extracted this compound from licorice roots using maceration isciii.esresearchgate.net. For instance, one method involved macerating licorice root powder with a mixture of acetone (B3395972) and dilute nitric acid isciii.es. Another study used methanol (B129727) as the solvent for maceration over 7 days at room temperature .
Solvent extraction, in a broader sense, encompasses techniques that utilize various solvents to selectively dissolve compounds from a solid matrix. The choice of solvent is critical and depends on the polarity of the target compound. For this compound, which is a polar compound, polar solvents are typically used nih.govresearchgate.net. Studies have investigated the effectiveness of different polar solvents like water, methanol, and ethanol (B145695) for the extraction of this compound from licorice nih.govresearchgate.netmdpi.com. Research indicates that water can yield a high amount of this compound nih.govmdpi.com. Ethanol/water mixtures are also commonly used nih.govresearchgate.netmdpi.com. Conventional solvent extraction methods often require longer extraction times and larger solvent volumes compared to advanced techniques, potentially resulting in lower yields mdpi.comresearchgate.net.
Advanced Extraction Technologies (e.g., Ultrasound-Assisted Extraction (UAE), Supercritical CO2 Extraction, Microwave-Assisted Extraction)
Advanced extraction technologies offer alternatives to conventional methods, often providing advantages such as reduced extraction time, lower solvent consumption, and higher yields.
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. The cavitation effect produced by ultrasound disrupts cell walls, facilitating the release of intracellular components into the solvent mdpi.comnih.gov. UAE has been recognized as a safe, effective, inexpensive, and environmentally friendly technique mdpi.com. Studies have focused on optimizing UAE parameters for this compound extraction from Glycyrrhiza uralensis, investigating factors like ultrasonic power, frequency, temperature, and time mdpi.comresearcher.life. UAE has shown higher efficiency compared to conventional solvent extraction . Optimized UAE conditions have resulted in high this compound yields mdpi.com.
Supercritical CO2 Extraction (SFE) employs carbon dioxide in its supercritical state as a solvent. Supercritical CO2 possesses properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve compounds. SFE is often considered a "green" extraction method as CO2 is non-toxic and easily removed from the extract nih.gov. While CO2 is non-polar, modifiers (co-solvents) like ethanol or water are often added to enhance the solubility of polar compounds like glycycyrrhizic acid in supercritical CO2 researchgate.netresearcher.life. Studies have investigated SFE for this compound extraction, optimizing parameters such as temperature, pressure, and extraction time, often using response surface methodology researchgate.netresearcher.life. SFE has demonstrated higher this compound yields compared to methods like Soxhlet extraction and ultrasonic extraction in some studies researchgate.net.
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the moisture within the plant material, leading to cell rupture and improved release of analytes mdpi.commdpi.com. MAE can significantly reduce extraction time and solvent volume researchgate.net. MAE has been applied to the extraction of this compound from licorice root, often using ethanol-water mixtures with or without additives like ammonia (B1221849) researcher.liferesearchgate.net. Research has shown that MAE with water can achieve high this compound yields in a relatively short time researcher.life.
Optimization of Extraction Parameters (e.g., solvent type, temperature, time, power, frequency)
Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the type of solvent, temperature, extraction time, and, for advanced techniques, power and frequency.
Solvent type plays a critical role in the selectivity and efficiency of extraction. Polar solvents like water, ethanol, and methanol are effective for extracting this compound nih.govresearchgate.netmdpi.com. Mixtures of solvents, such as ethanol/water, are also commonly used, and the optimal ratio can vary depending on the specific plant material and method nih.govresearchgate.netmdpi.com.
Temperature affects the solubility and diffusion rate of this compound. Higher temperatures generally increase solubility and mass transfer, but excessive heat can potentially degrade thermolabile compounds. Studies have investigated the effect of temperature on this compound extraction, with optimal temperatures varying depending on the extraction method mdpi.commdpi.com. For instance, in dipping extraction, increasing the temperature from 20°C to 50°C significantly increased the extracted amount of this compound, with less significant increases at higher temperatures mdpi.com. Response surface methodology is often used to determine optimal temperature in conjunction with other parameters researchgate.netresearchgate.net.
Extraction time is another important parameter. Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound. However, excessively long extraction times can lead to the co-extraction of unwanted compounds or potential degradation. Optimized extraction times vary widely depending on the method, ranging from minutes for advanced techniques like UAE and MAE to several hours or even days for conventional methods nih.govmdpi.commdpi.comresearchgate.netresearchgate.net.
For advanced techniques like UAE and MAE, parameters such as ultrasonic power and frequency (for UAE) and microwave power (for MAE) also require optimization. Research on UAE has shown that ultrasonic power and frequency significantly influence this compound yield, with optimal values leading to the highest extraction efficiency mdpi.com.
Table 1: Examples of Optimized Extraction Parameters and this compound Yields
| Extraction Method | Solvent | Temperature | Time | Other Parameters | This compound Yield | Source |
| UAE | Water | 25 °C | 10 min | 125 W, 55 kHz | 217.7 mg/g | mdpi.com |
| Dipping (Conventional) | Ethanol/Water (30:70, v/v) | 50 °C | 60 min | - | 2.39 mg/g | nih.govmdpi.com |
| Maceration (Conventional) | Methanol | Room Temperature | 7 days | - | 0.48 % w/w (Glycyrrhetinic acid) | |
| Soxhlet (Conventional) | Methanol | Boiling Point | 3 hours | - | 0.76 % w/w (Glycyrrhetinic acid) | |
| SFE | Supercritical CO2 with Ethanol (8% w/w) | 68 °C | 108 min | 296 bar | Not specified (Optimized conditions) | researchgate.net |
| MAE | Water | Not specified | 7 min | Microwave irradiation | 3.10 % | researcher.life |
| Superheated Water Extraction | Water | 100 °C | 120 min | 15 mL/min flow rate | 54.760 mg/g | researchgate.net |
Note: Yields are reported as presented in the source and may vary based on the starting material and method of calculation.
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, quantification, and purity assessment of this compound and its metabolites in complex extracts. These techniques allow for the resolution of this compound from other co-extracted compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the analysis of this compound. HPLC offers high resolution, sensitivity, and accuracy for the quantification and purity assessment of compounds in complex matrices. ajrconline.org
Reversed-Phase HPLC Applications
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. In RP-HPLC, the stationary phase is non-polar (typically a C18 column), and the mobile phase is polar, usually a mixture of water or an aqueous buffer and an organic solvent like methanol or acetonitrile (B52724) ajrconline.orgresearchgate.netresearchgate.net. This separation mechanism is based on the differential partitioning of analytes between the mobile and stationary phases, with more polar compounds eluting earlier and less polar compounds retained longer.
RP-HPLC is widely applied for the quantitative analysis of this compound in various samples, including crude drugs, herbal formulations, and biological matrices ajrconline.orgresearchgate.netnih.gov. The method involves injecting a processed sample onto the RP-HPLC column, where this compound is separated from other components based on its interaction with the stationary and mobile phases. A detector, commonly a UV-Vis detector, is used to monitor the eluent at a specific wavelength where this compound absorbs light, typically around 252-256 nm ajrconline.orgresearchgate.netresearchgate.netnih.gov. The peak area or height corresponding to this compound is then used for quantification against a calibration curve prepared with known concentrations of a this compound standard ajrconline.org.
RP-HPLC methods for this compound analysis have been developed and validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure their accuracy, precision, specificity, linearity, and robustness ajrconline.orgresearchgate.netresearchgate.netsbmu.ac.ir. Specificity is demonstrated by ensuring that the this compound peak is well-resolved from other components in the sample and that there are no co-eluting peaks researchgate.netnih.govbas.bg.
Mobile phase composition is a critical parameter in RP-HPLC for achieving optimal separation of this compound. Mixtures of aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297) buffer, or water with formic acid or acetic acid) and organic solvents (acetonitrile or methanol) are commonly used mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. The ratio and pH of the mobile phase are optimized to achieve baseline resolution and appropriate retention time for this compound researchgate.netnih.gov. For example, one RP-HPLC method used an isocratic mobile phase of 5.3 mM phosphate buffer and acetonitrile (65:35 v/v) for the quantification of this compound researchgate.net. Another method employed acetonitrile, THF, and a dioctylammonium phosphate buffer (pH 6.5) (25:20:55, v/v/v) for the separation of this compound and related triterpenoids nih.gov. Gradient elution can also be used to improve the separation of multiple compounds in complex samples researchgate.net.
RP-HPLC is also used for the purity assessment of this compound. Peak purity analysis, often performed using a diode array detector (DAD), can confirm the homogeneity of the this compound peak and detect the presence of co-eluting impurities researchgate.netnih.gov.
Table 2: Examples of RP-HPLC Parameters for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (this compound) | Application | Source |
| C18 (125 mm × 4.0 mm, 5 μm) | 5.3 mM Phosphate buffer:Acetonitrile (65:35 v/v) | Not specified | 252 nm | 8.5 minutes | Quantification in polyherbal preparations | researchgate.net |
| C18 (4.6 mm × 250 mm, 5 µm) | Phosphate buffer:Acetonitrile (45:55 v/v) | 1 mL/min | 256 nm | 2.26 minutes | Quantification in crude drug and herbal formulation | ajrconline.org |
| Phenomenex Ultracarb 5 ODS (30) (150 x 4.6 mm i.d.) | Acetonitrile:THF:0.010 M dioctylammonium phosphate buffer (pH 6.5) (25:20:55, v/v/v) | 0.8 ml/min | Not specified | Not specified | Separation of liquorice triterpenoids | nih.gov |
| C18 analytical column | Phosphate buffer to Acetonitrile (Gradient) | Not specified | 254 nm | Not specified | Quantification of phytomarkers | researchgate.net |
| Phenomenex Luna C-18 column | Methanol:HPLC grade water (Isocratic) | Not specified | 251 nm | 2.06 minutes | Quantification in polyherbal tablets | sbmu.ac.ir |
| RP-18 silica (B1680970) gel 60 F254S HPTLC plates | Methanol:Water (7:3 v/v) | Not applicable (TLC) | 256 nm | Rf = 0.63 ± 0.01 | Quantification in rhizome and herbal formulations (HPTLC) | nih.gov |
UV Detection and Eluent Systems
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of this compound. The UV detection wavelength is typically selected based on the compound's maximum absorbance. Studies have reported using wavelengths such as 254 nm, 256 nm, and 251 nm for the detection of this compound. juniperpublishers.comsbmu.ac.ir
Various eluent systems are employed in HPLC for the separation of this compound, often involving a combination of aqueous and organic phases. Common mobile phase components include phosphate buffer, ammonium acetate buffer, acetonitrile, methanol, and acetic acid. juniperpublishers.comsbmu.ac.irnih.govnih.govalliedacademies.org Gradient elution is frequently utilized to achieve optimal separation of this compound from other components in complex matrices like plant extracts. juniperpublishers.comalliedacademies.orgdiva-portal.org For instance, a gradient system using a KH2PO4 buffer and acetonitrile has been reported. juniperpublishers.com Another method employed an isocratic mobile phase consisting of phosphate buffer and acetonitrile in a specific ratio. The choice of eluent system depends on the stationary phase (commonly C18 columns) and the specific requirements of the analysis, such as achieving good resolution and peak shape. juniperpublishers.comsbmu.ac.ir
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the analysis of this compound compared to HPLC. asianpubs.org HPTLC methods typically involve using silica gel plates as the stationary phase and a mobile phase consisting of a mixture of solvents. asianpubs.orgtandfonline.comijcrt.org For example, a mobile phase composed of chloroform, glacial acetic acid, methanol, and water in a specific ratio has been successfully used for the determination of this compound, resulting in a well-defined spot at a characteristic Rf value. asianpubs.org Another HPTLC method utilized a mobile phase of butanol, glacial acetic acid, and water. tandfonline.com Detection is commonly performed by densitometric scanning at a suitable UV wavelength, such as 254 nm. asianpubs.orgtandfonline.com HPTLC methods for this compound have been developed and validated for the analysis of crude drugs and herbal formulations. asianpubs.orgtandfonline.comijcrt.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique used for the confirmation of the identity of this compound and its metabolites. ESI-MS provides molecular weight information and can be coupled with chromatographic techniques like HPLC or UPLC (Ultra-Performance Liquid Chromatography) for the separation and subsequent detection of analytes. nih.govnih.govakjournals.comresearchgate.net
In ESI-MS, the sample is ionized by applying a high voltage to the liquid stream, producing charged droplets that evaporate, leaving behind charged analyte molecules. nih.gov Mass analyzers then separate these ions based on their mass-to-charge ratio (m/z). nih.gov For this compound, ESI-MS can provide characteristic molecular ions, such as [M+H]+, [M+Na]+, and [M+K]+ in positive ion mode, or [M-H]- in negative ion mode. nih.govuni.lu Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting the parent ions and analyzing the resulting product ions, providing more detailed structural information for identity confirmation. nih.govakjournals.comresearchgate.net ESI-MS has been used to identify glycyrrhetinic acid, a metabolite of this compound, in biological matrices like human plasma. nih.gov
Method Validation Parameters for Robustness and Reliability
Method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods used for the determination of glycycyrrhizic acid. Validation parameters typically assessed include linearity, range, precision, accuracy, and recovery, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govasianpubs.org
Linearity and Range Determination
Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. nih.gov To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. sbmu.ac.irnih.gov A calibration curve is constructed by plotting the peak area or response against the corresponding concentrations. sbmu.ac.irnih.gov Linear regression analysis is performed to determine the correlation coefficient (r or R²) and the regression equation. juniperpublishers.comsbmu.ac.irnih.gov A high correlation coefficient (typically close to 1) indicates good linearity within the tested range. juniperpublishers.comsbmu.ac.irnih.gov Reported linear ranges for this compound analysis by HPLC vary, for example, from 0.5-15 µg/mL to 20-120 µg/mL and 2-12 µg/mL. juniperpublishers.comsbmu.ac.ir For HPTLC, linearity has been demonstrated in the range of 100-500 ng/spot. asianpubs.org
Precision (Intra-day and Inter-day)
Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. juniperpublishers.comasianpubs.org It is typically evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). juniperpublishers.comsbmu.ac.irasianpubs.org
Intra-day precision is determined by analyzing replicate samples within the same day under the same conditions. juniperpublishers.comsbmu.ac.irasianpubs.org Inter-day precision is assessed by analyzing the same samples on different days, potentially by different analysts or using different equipment, to evaluate the variability over a longer period. juniperpublishers.comsbmu.ac.irasianpubs.org Precision is usually expressed as the Relative Standard Deviation (RSD) or coefficient of variation. juniperpublishers.comasianpubs.orgnih.gov Low RSD values indicate good precision. juniperpublishers.comasianpubs.orgnih.gov Acceptable RSD values for precision studies are often specified in validation guidelines. juniperpublishers.com
Table 1: Examples of Precision Data for this compound Analysis
| Method | Concentration Range | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| HPLC | Not specified (similar concentration levels) | ≤ 5% (acceptance criteria) | ≤ 5% (acceptance criteria) | juniperpublishers.com |
| HPLC | 20-120 µg/mL (median concentration) | Within acceptance criteria | Within acceptance criteria | |
| HPLC | 3, 4, 5 µg/mL | < 2% | < 2% | sbmu.ac.ir |
| HPTLC | Not specified | 0.81% | 1.62% | asianpubs.org |
| UPLC-qTOF-MS/MS (Glycyrrhizin) | 5, 25, 200 ng/mL | 0.87% - 3.64% | 0.79% - 2.86% | nih.gov |
Accuracy and Recovery Studies
Accuracy measures the closeness of the measured value to the true value of the analyte. nih.govasianpubs.org Recovery studies are a common approach to assess accuracy, particularly in the analysis of analytes in complex matrices. juniperpublishers.comnih.govasianpubs.org
Recovery is determined by adding a known amount of the analyte (this compound standard) to a pre-analyzed sample matrix (e.g., herbal extract or formulation) at different concentration levels (spiking). juniperpublishers.comnih.govasianpubs.org The spiked samples are then analyzed using the developed method, and the amount of analyte recovered is calculated. juniperpublishers.comnih.govasianpubs.org Recovery is expressed as a percentage of the added amount that was measured. nih.govasianpubs.org Acceptable recovery rates typically fall within a defined range, such as 95-105% or 98-102%. asianpubs.org High recovery percentages indicate that the method can accurately quantify the analyte in the presence of matrix components. nih.govasianpubs.org
Table 2: Examples of Accuracy and Recovery Data for this compound Analysis
| Method | Spiking Levels | Average Recovery (%) | % RSD | Reference |
| HPLC | 50%, 100%, and 150% | Not specified (assessed via methodological recovery) | Not specified | juniperpublishers.com |
| HPLC | 80%, 100%, and 120% | 99.606% | Not specified | |
| HPLC | Three different concentration levels | 99.93% | 0.26% | nih.gov |
| HPTLC | 50%, 100%, and 150% | 99.4% - 100.9% | Not specified | asianpubs.org |
| UPLC-qTOF-MS/MS (Glycyrrhizin) | 30 and 180 ng/mL | 99.86% - 101.53% | 0.46% - 1.02% | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and the Limit of Quantitation (LOQ) are important parameters in analytical method validation, indicating the sensitivity of the method. LOD is the lowest concentration of an analyte that can be detected, though not necessarily quantified, under the stated experimental conditions. nih.gov LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. nih.govjuniperpublishers.com These limits are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is commonly used for LOD and 10:1 for LOQ, or calculated based on the standard deviation of the response and the slope of the calibration curve. ajrconline.orgnih.govjuniperpublishers.com
Several studies have reported LOD and LOQ values for this compound using HPLC-based methods. For instance, one HPLC method developed for the analysis of this compound in crude drugs and herbal formulations reported an LOD of 0.704 µg/mL and an LOQ of 2.348 µg/mL. ajrconline.org Another RP-HPLC method for this compound quantification in a polyherbal preparation found an LOD of 3.08 µg/mL and an LOQ of 10.27 µg/mL. nih.govresearchgate.net A validated HPTLC method for this compound estimation in herbal formulations reported an LOD of 19.4 ng/spot and an LOQ of 60.2 ng/spot. asianpubs.org A UPLC-qTOF-MS/MS method for glycyrrhizin (B1671929) and glycyrrhetic acid determination reported even lower limits, with an LOD of 1.7 ng/mL and an LOQ of 5 ng/mL for glycyrrhizin, and an LOD of 1.0 ng/mL and an LOQ of 3 ng/mL for glycyrrhetic acid. nih.gov
The variation in reported LOD and LOQ values highlights the dependence of these parameters on the specific analytical technique, chromatographic conditions, and matrix being analyzed.
Here is a summary of some reported LOD and LOQ values for this compound:
| Method | LOD | LOQ | Matrix | Source |
| HPLC | 0.704 µg/mL | 2.348 µg/mL | Crude drug and herbal formulation | ajrconline.org |
| RP-HPLC | 3.08 µg/mL | 10.27 µg/mL | Polyherbal preparation | nih.govresearchgate.net |
| HPTLC | 19.4 ng/spot | 60.2 ng/spot | Herbal formulation | asianpubs.org |
| UPLC-qTOF-MS/MS | 1.7 ng/mL (Glycyrrhizin) | 5 ng/mL (Glycyrrhizin) | Glycyrrhiza glabra extract | nih.gov |
| UPLC-qTOF-MS/MS | 1.0 ng/mL (Glycyrrhetic acid) | 3 ng/mL (Glycyrrhetic acid) | Glycyrrhiza glabra extract | nih.gov |
| RP-HPLC | 0.16 µg/mL | 0.49 µg/mL | Liquorice extract (low concentration range) | juniperpublishers.com |
Future Research Directions and Translational Perspectives Pre Clinical Emphasis
Elucidation of Novel Molecular Targets and Signaling Pathways
Pre-clinical research has revealed that Glycyrrhizic acid exerts its effects through modulating various molecular targets and signaling pathways. A key mechanism involves the inhibition of the high mobility group box 1 (HMGB1) protein, a damage-associated molecular pattern molecule involved in inflammation and various diseases. mdpi.comacs.org By inhibiting HMGB1 expression and translocation, GA can reduce the activation of downstream inflammatory pathways, including NF-κB and p38 MAPK, thereby mitigating neuronal damage and inflammation in conditions like ischemic stroke. mdpi.com GA and its metabolite, 18β-glycyrrhetinic acid, are also known to suppress inflammatory factors such as TNF-α, IL-1β, IL-6, COX-2, and iNOS by modulating pathways like HMGB1/TLR4/NF-κB and Keap1/Nrf2. mdpi.comnih.govdovepress.com
Further research is needed to comprehensively map the intricate network of molecular targets and signaling cascades influenced by GA. Studies utilizing advanced techniques such as transcriptomics, proteomics, and metabolomics in various pre-clinical models can help identify novel targets and provide deeper insights into the multi-targeted nature of GA's actions. For instance, research into diabetic nephropathy using network pharmacology and molecular docking has identified 186 potential intersecting targets for glycyrrhetinic acid, suggesting its role in regulating pathways like PI3K/Akt. nih.gov Understanding these complex interactions is crucial for predicting potential therapeutic applications and identifying biomarkers for monitoring treatment response.
Development of Advanced Delivery Systems and Formulation Strategies (e.g., nanoplatforms, adjuvants)
Despite its therapeutic potential, the clinical application of this compound can be limited by factors such as poor bioavailability, rapid metabolism, and potential side effects at high concentrations. ceon.rsamegroups.org The development of advanced delivery systems and formulation strategies is a critical area of pre-clinical research to overcome these limitations and enhance GA's therapeutic efficacy and targeting.
Nanotechnology-based approaches, such as nanoparticles, micelles, and liposomes, are being explored to improve the solubility, stability, and targeted delivery of GA. mdpi.comceon.rscjnmcpu.comnih.govbenthamopen.com For example, GA-based self-assembled micelles have shown promise in improving the oral bioavailability of other compounds. ceon.rs GA-modified liposomes have been engineered to enhance the delivery and synergistic antitumor efficacy of other therapeutic agents in pre-clinical breast cancer models. frontiersin.org These nanoplatforms can encapsulate GA or its derivatives, facilitating their transport across biological barriers and enabling targeted delivery to specific tissues or cells, potentially reducing systemic toxicity and increasing local concentration at the site of action. cjnmcpu.combenthamopen.comnih.gov
Furthermore, GA and its derivatives are being investigated for their potential as adjuvants to enhance the immune response to vaccines and other therapies. nih.govturkishimmunology.org Pre-clinical studies have explored the use of liposomal formulations of glycyrrhizin (B1671929) as adjuvants in immunization, demonstrating enhanced cellular immune responses in animal models. turkishimmunology.org Future research should focus on designing and evaluating novel delivery systems that can provide controlled release, improve tissue penetration, and enable targeted delivery of GA for specific pre-clinical applications.
Synergistic Effects of this compound in Pre-clinical Combination Studies
Research has shown synergistic antiviral effects of this compound when combined with other antiviral drugs against viruses like HSV-1 and HBV in pre-clinical settings. nih.gov In cancer research, GA-based nanomaterials combined with ferrotherapy have demonstrated synergistic effects in enhancing anti-cancer immune responses in mouse models. nih.gov Additionally, GA has been studied in combination with various chemotherapeutic agents like cisplatin (B142131), 5-Fluorouracil, doxorubicin (B1662922), and paclitaxel (B517696) in pre-clinical models, often showing potential as a chemoprotectant or efficacy enhancer. nih.govresearchgate.net
Future pre-clinical research should systematically investigate the synergistic potential of GA in combination with a wider range of therapeutic agents for various diseases. Studies are needed to elucidate the underlying mechanisms of synergy, identify optimal combination ratios, and evaluate the efficacy and safety of these combinations in relevant animal models. For example, a this compound compound ointment showed a stronger therapeutic effect than calcipotriol (B1668217) ointment in a mouse model of imiquimod-induced psoriasis-like disease, reducing inflammatory factors. plos.org
Further Exploration of Biosynthetic Engineering for Sustainable Production
The increasing demand for this compound and its derivatives, coupled with the limitations of traditional extraction from licorice plants (such as low yield and environmental impact), highlights the need for sustainable production methods. frontiersin.orgacs.org Biosynthetic engineering approaches, particularly using microbial cell factories like Saccharomyces cerevisiae, offer a promising alternative for the sustainable and scalable production of Glycycyrrhetinic acid and its glycosylated forms. frontiersin.orgacs.orgresearchgate.netnih.gov
Significant progress has been made in engineering yeast strains to produce glycyrrhetinic acid and glycyrrhizin by introducing relevant plant enzyme genes involved in the biosynthesis pathway. frontiersin.orgacs.orgosaka-u.ac.jp However, challenges remain in optimizing metabolic pathways, enhancing the activity and specificity of enzymes like glycosyltransferases, and improving precursor supply to achieve commercially viable production titers. acs.org
Future research in this area should focus on further optimizing engineered microbial strains through synthetic biology and metabolic engineering techniques. This includes fine-tuning gene expression, exploring alternative microbial hosts, and developing efficient fermentation processes to increase the yield and purity of GA and its derivatives. frontiersin.orgnih.gov Advances in this field are crucial for ensuring a stable and sustainable supply of high-quality this compound for future research and potential therapeutic applications.
Pre-clinical Research into this compound's Role in Emerging Disease Models
The broad-spectrum biological activities of this compound suggest its potential utility in addressing emerging infectious diseases and other health challenges. Pre-clinical research is vital to explore GA's efficacy in relevant animal models of these conditions.
Given its known antiviral properties, GA has been investigated in pre-clinical models of viral infections, including herpes, hepatitis, influenza, HIV, and coronaviruses like SARS-CoV and SARS-CoV-2. nih.govfrontiersin.orgfrontiersin.orgnanobioletters.com Studies in surrogate mouse models have shown that GA can inhibit the replication of SARS-CoV-2 and alleviate inflammation. frontiersin.org
Beyond infectious diseases, pre-clinical models are being used to investigate GA's effects on conditions such as ischemic stroke, neurological disorders, inflammatory diseases, and even adrenal insufficiency induced by glucocorticoids. mdpi.comacs.orgjci.orgresearcherslinks.com For instance, GA has demonstrated neuroprotective effects in pre-clinical models of ischemic stroke by modulating inflammation, oxidative stress, and apoptosis. mdpi.com Animal models of sepsis and sepsis-induced kidney injury have also been used to study the protective effects of GA. jci.org
Future pre-clinical research should continue to explore the therapeutic potential of GA in a wider range of emerging disease models, including those representing neglected tropical diseases and conditions associated with chronic inflammation and oxidative stress. jci.org These studies are essential for identifying new therapeutic applications and understanding the underlying mechanisms of action in complex disease settings.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the anti-inflammatory mechanisms of glycyrrhizic acid?
- Answer : Preclinical models such as LPS-induced sepsis in rodents (e.g., acute lung injury in rats) and scopolamine-induced cognitive impairment in mice are widely employed. Key biomarkers include pro-inflammatory cytokines (IL-6, TNF-α), antioxidant enzymes (SOD, CAT), and histopathological analysis of tissues. These models allow quantification of this compound’s effects on inflammatory mediators and oxidative stress pathways .
Q. How is this compound extracted and quantified from Glycyrrhiza species?
- Answer : Extraction methods include ethanol-ammonia solvent systems optimized via response surface methodology (RSM) or artificial neural networks (ANN). Quantification employs high-performance liquid chromatography (HPLC) with UV detection or triple-wavelength resonance Rayleigh scattering for enhanced sensitivity. Central composite designs are used to optimize parameters like solvent concentration and extraction time .
Q. What in vitro assays validate this compound’s antiviral activity against coronaviruses?
- Answer : Viral inhibition assays (e.g., plaque reduction neutralization tests) and molecular docking studies targeting SARS-CoV-2 proteins (3CLpro, PLpro, ACE2) are standard. Binding energies (kcal/mol) and half-maximal inhibitory concentrations (IC₅₀) are calculated to compare efficacy across strains. For example, this compound shows strong binding to ACE2 (-7.0 kcal/mol) in silico .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s antiviral efficacy across coronavirus strains?
- Answer : Comparative studies using isogenic viral variants and structural-activity relationship (SAR) analysis of this compound derivatives (e.g., glucuronide conjugates) are critical. For instance, modifying the glycoside chain improves anti-SARS-CoV activity but may increase cytotoxicity. Meta-analyses using GRADE criteria can resolve contradictions by assessing study heterogeneity (e.g., in vitro vs. clinical trial designs) .
Q. What methodologies evaluate the pharmacokinetics of this compound, particularly enterohepatic cycling?
- Answer : Physiologically based pharmacokinetic (PBPK) models in rats incorporate presystemic metabolism and biliary excretion data. Key parameters include hepatic clearance rates and bacterial hydrolysis of glycyrrhetic acid in the gut. Mass balance studies with radiolabeled compounds track systemic vs. gastrointestinal tract distribution .
Q. How do researchers reconcile contradictory findings in this compound’s chemopreventive effects on precancerous lesions?
- Answer : Dose-dependent studies in DMH-induced colon carcinogenesis models (e.g., aberrant crypt foci counts in Wistar rats) are paired with multi-omics analyses. Transcriptomic profiling of genes like CYP72A154 and microbial metagenomics (e.g., Lysobacter interactions) clarify mechanisms. Statistical methods like ANOVA with Tukey-Kramer post hoc tests identify significance thresholds (p < 0.05) .
Q. What strategies optimize this compound derivatives for reduced cytotoxicity while retaining bioactivity?
- Answer : Structure-activity-guided synthesis focuses on modifying the triterpenoid core or glycoside side chains. For example, 2-acetamido-β-D-glucopyranosylamine derivatives exhibit 10-fold higher antiviral activity but require cytotoxicity assays (e.g., CC₅₀ in Vero cells) to calculate selectivity indices (SI = CC₅₀/IC₅₀) .
Methodological Guidance
- For Anti-Inflammatory Studies : Combine ELISA for cytokine quantification with Western blotting to assess MAPK/ERK pathway activation .
- For Pharmacokinetic Modeling : Use compartmental models to simulate enterohepatic cycling, validated via bile duct cannulation in rodents .
- For Meta-Analyses : Apply PRISMA guidelines and GRADE criteria to assess bias in clinical trials, with sensitivity analyses for dose-response variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
